Product packaging for Allitinib(Cat. No.:CAS No. 897383-62-9)

Allitinib

Cat. No.: B1684445
CAS No.: 897383-62-9
M. Wt: 448.9 g/mol
InChI Key: MVZGYPSXNDCANY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]-6-quinazolinyl]-2-propenamide is a member of quinazolines.
Allitinib is under investigation in clinical trial NCT04671303 (To Evaluate the Efficacy and Safety of Anlotinib Combined With this compound in Lung Cancer).
This compound is an orally bioavailable and irreversible inhibitor of the receptor tyrosine kinases (RTKs) epidermal growth factor receptors 1 (EGFR;  ErbB1) and 2 (ErbB2;  HER2;  HER-2), with potential antineoplastic activity. Upon oral administration, this compound selectively and irreversibly binds to and inhibits the activity of both EGFR and HER2, which prevents signaling mediated by EGFR and HER2. This may inhibit tumor growth and angiogenesis in tumor cells overexpressing these RTKs. EGFR and HER2 are RTKs that belong to the EGFR superfamily;  they play major roles in both tumor cell proliferation and tumor vascularization and are overexpressed in many cancer cell types.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
an antineoplastic agent that inhibits epidermal growth factor receptors 1 and 2;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H18ClFN4O2 B1684445 Allitinib CAS No. 897383-62-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN4O2/c1-2-23(31)29-17-6-8-21-19(11-17)24(28-14-27-21)30-18-7-9-22(20(25)12-18)32-13-15-4-3-5-16(26)10-15/h2-12,14H,1,13H2,(H,29,31)(H,27,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZGYPSXNDCANY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647124
Record name N-(4-{3-Chloro-4-[(3-fluorophenyl)methoxy]anilino}quinazolin-6-yl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897383-62-9
Record name Allitinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0897383629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-{3-Chloro-4-[(3-fluorophenyl)methoxy]anilino}quinazolin-6-yl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALLITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CX0M5RO7CY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Allitinib's Mechanism of Action in Non-Small Cell Lung Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allitinib (also known as AST-1306) is a potent, orally bioavailable, irreversible inhibitor of the ErbB family of receptor tyrosine kinases, demonstrating significant promise in the treatment of Non-Small Cell Lung Cancer (NSCLC). This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its molecular targets, downstream signaling pathways, and preclinical efficacy. Detailed experimental protocols and quantitative data are presented to support further research and development efforts.

Introduction

Non-Small Cell Lung Cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC tumors is driven by aberrant signaling from the ErbB family of receptor tyrosine kinases, which includes the epidermal growth factor receptor (EGFR/ErbB1) and human epidermal growth factor receptor 2 (HER2/ErbB2). This compound is an anilino-quinazoline compound designed to irreversibly bind to and inhibit the kinase activity of these receptors, thereby blocking the downstream signaling pathways that promote tumor growth and proliferation.[1] This guide will elucidate the core mechanisms of this compound's action in NSCLC.

Molecular Target and Potency

This compound exerts its therapeutic effect through the irreversible inhibition of key members of the ErbB family of receptor tyrosine kinases.

Kinase Inhibition Profile

Preclinical studies have demonstrated that this compound is a highly potent inhibitor of EGFR and HER2. In cell-free assays, this compound exhibits low nanomolar inhibitory concentrations (IC50) against these primary targets. Notably, it also shows activity against ErbB4.[2][3][4] this compound's high selectivity for the ErbB family, over 3,000-fold compared to other kinase families, underscores its targeted therapeutic potential.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's inhibitory activity from in vitro cell-free kinase assays.

Target KinaseIC50 (nM)Reference
EGFR (ErbB1)0.5[2][3][4]
HER2 (ErbB2)3[2][3][4]
ErbB40.8[1][3]
EGFR T790M/L858R12[1][5]

Mechanism of Action: Signaling Pathway Inhibition

This compound's irreversible binding to the ATP-binding site of EGFR and HER2 effectively blocks their autophosphorylation and subsequent activation of downstream signaling cascades critical for tumor cell survival and proliferation. The primary pathways inhibited by this compound include:

  • PI3K/Akt Pathway: This pathway is a central regulator of cell survival, growth, and proliferation. By inhibiting EGFR and HER2, this compound prevents the activation of PI3K and the subsequent phosphorylation of Akt, leading to the induction of apoptosis.

  • MAPK/ERK Pathway: This pathway plays a crucial role in cell proliferation, differentiation, and survival. This compound's blockade of EGFR/HER2 signaling abrogates the activation of the Ras-Raf-MEK-ERK cascade, resulting in cell cycle arrest and reduced cell proliferation.

The diagram below illustrates the signaling pathways affected by this compound.

Allitinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Activates HER2 HER2 HER2->PI3K Activates HER2->Ras Activates This compound This compound This compound->EGFR Inhibits This compound->HER2 Inhibits Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates ERK->Proliferation Promotes

Caption: this compound inhibits EGFR and HER2, blocking downstream PI3K/Akt and MAPK/ERK signaling pathways.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

This assay evaluates the effect of this compound on the proliferation of NSCLC cell lines.

  • Cell Seeding: Plate NSCLC cells (e.g., A549, Calu-3) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).

  • Cell Fixation: Gently aspirate the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates five times with deionized water and air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Destaining and Solubilization: Wash the plates five times with 1% acetic acid to remove unbound dye and air dry. Solubilize the protein-bound dye with 10 mM Tris base.

  • Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Western Blot Analysis for Phospho-EGFR Inhibition

This protocol is used to assess the inhibitory effect of this compound on EGFR phosphorylation.

  • Cell Culture and Treatment: Culture NSCLC cells (e.g., A549) to 70-80% confluency. Serum-starve the cells overnight, then pre-treat with various concentrations of this compound for 2 hours. Stimulate the cells with 100 ng/mL of epidermal growth factor (EGF) for 15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Denature the protein lysates by boiling in Laemmli sample buffer. Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-EGFR (Tyr1068) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total EGFR and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Preclinical Efficacy Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of this compound's efficacy.

Preclinical_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies A Kinase Assays (IC50 Determination) B Cell Proliferation Assays (e.g., SRB, MTT) A->B C Western Blotting (Pathway Inhibition) B->C D Xenograft Tumor Models (e.g., NSCLC cell lines in mice) C->D Proceed if potent in vitro activity E Pharmacokinetic Analysis D->E F Toxicity Studies D->F

Caption: A standard workflow for preclinical evaluation of a kinase inhibitor like this compound.

Clinical Development

This compound is currently under investigation in clinical trials to evaluate its safety and efficacy in cancer patients. One such study is NCT04671303, which is assessing this compound in combination with Anlotinib for the treatment of lung cancer.[6] The results of these trials will be crucial in determining the clinical utility of this compound in NSCLC and other solid tumors.

Conclusion

This compound is a potent and irreversible inhibitor of EGFR and HER2, key drivers of a subset of NSCLC. Its mechanism of action involves the direct inhibition of these receptor tyrosine kinases, leading to the suppression of critical downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. Preclinical data demonstrate significant anti-proliferative and anti-tumor activity. Ongoing clinical trials will further define the therapeutic role of this compound in the management of NSCLC. This guide provides a comprehensive overview of the core scientific principles underlying this compound's function, intended to aid researchers and drug development professionals in their ongoing efforts to combat NSCLC.

References

Allitinib's Irreversible Binding to EGFR and HER2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the irreversible binding kinetics of allitinib, a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). This compound's mechanism of action, characterized by the formation of a stable, covalent bond with its target proteins, offers a durable therapeutic effect, making it a subject of significant interest in oncology research. This document details the kinetics of this interaction, presents available quantitative data, outlines experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.

The Mechanism of Irreversible Inhibition

This compound is an orally bioavailable and irreversible inhibitor of the receptor tyrosine kinases EGFR (ErbB1) and HER2 (ErbB2).[1] Its mechanism of action involves a two-step process common to covalent inhibitors.[2] First, this compound reversibly binds to the ATP-binding site of the kinase domain of EGFR and HER2. This initial, non-covalent interaction is characterized by the inhibition constant (Kᵢ), which represents the affinity of the inhibitor for the enzyme.[3] Following this initial binding, a reactive acrylamide group on the this compound molecule forms a covalent bond with a specific cysteine residue (Cys797 in EGFR) within the active site.[2] This second, irreversible step is defined by the rate of inactivation (kᵢₙₐ꜀ₜ).[3] The overall efficiency of an irreversible inhibitor is often expressed as the ratio kᵢₙₐ꜀ₜ/Kᵢ.[4]

Quantitative Data on this compound's Inhibition of EGFR and HER2

TargetIC₅₀ (nM)
EGFR0.5[5]
HER2 (ErbB2)3[5]

Note: The IC₅₀ values for irreversible inhibitors are time-dependent; therefore, the assay conditions, including incubation time, are critical for interpreting these values.

Experimental Protocols for Determining Irreversible Binding Kinetics

The following are detailed methodologies for the key experiments required to determine the kinetic parameters (Kᵢ and kᵢₙₐ꜀ₜ) of irreversible inhibitors like this compound. These protocols are based on established methods for characterizing covalent inhibitors of EGFR and HER2.

Determination of IC₅₀ Values

A common method for determining the potency of a kinase inhibitor is through an in vitro kinase assay.

Protocol:

  • Plate Preparation: Use 96-well ELISA plates pre-coated with a substrate like Poly (Glu, Tyr)4:1 at a concentration of 20 μg/mL.[3]

  • Reaction Buffer: Prepare a kinase reaction buffer consisting of 50 mM HEPES (pH 7.4), 20 mM MgCl₂, 0.1 mM MnCl₂, 0.2 mM Na₃VO₄, and 1 mM DTT.[3]

  • ATP Solution: Add 80 μL of a 5 μM ATP solution in the kinase reaction buffer to each well.[3]

  • Inhibitor Addition: Add 10 μL of various concentrations of this compound (dissolved in 1% DMSO) to the wells. Use 1% DMSO as a negative control.[3]

  • Enzyme Initiation: Initiate the kinase reaction by adding 10 μL of purified EGFR or HER2 tyrosine kinase protein to each well.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a specific duration.

  • Detection: After incubation, wash the plates and add an anti-phosphotyrosine antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).

  • Signal Measurement: Add a suitable substrate for the reporter enzyme and measure the resulting signal (e.g., absorbance or fluorescence) using a plate reader.

  • Data Analysis: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Determination of kᵢₙₐ꜀ₜ and Kᵢ

To dissect the two steps of irreversible inhibition, a progress curve analysis is typically employed.

Protocol:

  • Assay Setup: The assay is set up similarly to the IC₅₀ determination, but instead of a fixed endpoint, the reaction progress is monitored over time. A continuous monitoring system, such as a fluorescence-based assay, is ideal.

  • Reagents:

    • Purified EGFR or HER2 kinase.

    • This compound at various concentrations.

    • ATP and a suitable substrate that produces a detectable signal upon phosphorylation (e.g., a fluorescent peptide substrate).

    • Kinase reaction buffer.

  • Procedure:

    • Incubate the enzyme with different concentrations of this compound for various time intervals.

    • Initiate the reaction by adding ATP and the substrate.

    • Continuously measure the product formation (e.g., fluorescence intensity) over time.

  • Data Analysis:

    • For each inhibitor concentration, plot the product concentration versus time. The initial velocity (v₀) of the reaction will decrease as the enzyme is progressively inactivated.

    • The observed rate of inactivation (kₒᵦₛ) at each inhibitor concentration can be determined by fitting the progress curves to an appropriate exponential decay equation.

    • Plot the calculated kₒᵦₛ values against the corresponding inhibitor concentrations.

    • Fit this data to the following hyperbolic equation to determine kᵢₙₐ꜀ₜ and Kᵢ: kₒᵦₛ = kᵢₙₐ꜀ₜ * [I] / (Kᵢ + [I]) Where:

      • kₒᵦₛ is the observed rate of inactivation.

      • kᵢₙₐ꜀ₜ is the maximal rate of inactivation.

      • Kᵢ is the inhibitor concentration at which the inactivation rate is half-maximal.

      • [I] is the inhibitor concentration.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the EGFR/HER2 signaling pathways and a typical experimental workflow for characterizing an irreversible inhibitor.

EGFR_HER2_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR HER2 HER2 EGFR->HER2 Dimerization Grb2 Grb2 HER2->Grb2 P PI3K PI3K HER2->PI3K P STAT STAT HER2->STAT P SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR STAT->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell Proliferation Cell Proliferation Gene_Expression->Cell Proliferation Survival Survival Gene_Expression->Survival Angiogenesis Angiogenesis Gene_Expression->Angiogenesis Ligand Ligand (e.g., EGF) Ligand->EGFR This compound This compound This compound->EGFR Irreversible Inhibition This compound->HER2 Irreversible Inhibition

Caption: EGFR and HER2 signaling pathways and the point of inhibition by this compound.

Irreversible_Inhibitor_Kinetics_Workflow cluster_assay In Vitro Kinase Assay cluster_analysis Data Analysis cluster_results Results Assay_Setup 1. Assay Setup (Enzyme, Substrate, Buffer) Inhibitor_Addition 2. Add this compound (Varying Concentrations) Assay_Setup->Inhibitor_Addition Reaction_Initiation 3. Initiate Reaction (Add ATP) Inhibitor_Addition->Reaction_Initiation Data_Acquisition 4. Monitor Reaction Progress (e.g., Fluorescence vs. Time) Reaction_Initiation->Data_Acquisition Progress_Curves 5. Generate Progress Curves Data_Acquisition->Progress_Curves Calculate_kobs 6. Calculate k_obs for each [I] Progress_Curves->Calculate_kobs Plot_kobs 7. Plot k_obs vs. [I] Calculate_kobs->Plot_kobs Nonlinear_Regression 8. Nonlinear Regression Fit Plot_kobs->Nonlinear_Regression Ki K_i Nonlinear_Regression->Ki kinact k_inact Nonlinear_Regression->kinact

Caption: Experimental workflow for determining kᵢₙₐ꜀ₜ and Kᵢ of an irreversible inhibitor.

Conclusion

This compound demonstrates potent, irreversible inhibition of EGFR and HER2, key drivers in many cancers. Its covalent binding mechanism, characterized by a two-step process of initial reversible binding followed by irreversible bond formation, provides a sustained therapeutic effect. While specific kinetic parameters like Kᵢ and kᵢₙₐ꜀ₜ for this compound are not widely published, established experimental protocols allow for their determination. A thorough understanding of these binding kinetics is crucial for the rational design of next-generation covalent inhibitors and for optimizing their clinical application. The provided methodologies and pathway diagrams serve as a valuable resource for researchers in the field of oncology drug development.

References

Allitinib (AST-1306): A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allitinib (also known as AST-1306) is a potent, orally bioavailable, irreversible small molecule inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2/ErbB2) tyrosine kinases.[1][2] Developed by Shanghai Allist Pharmaceuticals, this compound was designed to overcome acquired resistance to first-generation reversible EGFR inhibitors, a significant challenge in the treatment of non-small cell lung cancer (NSCLC) and other solid tumors.[3] This technical guide provides an in-depth overview of the discovery, mechanism of action, synthesis pathway, and preclinical evaluation of this compound, tailored for professionals in the field of drug development and oncology research.

Discovery and Rationale

The development of this compound was driven by the clinical need to address acquired resistance to early EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib.[4] A primary mechanism of this resistance is the emergence of secondary mutations in the EGFR kinase domain, most notably the T790M "gatekeeper" mutation.[3] this compound was rationally designed as an anilino-quinazoline derivative featuring an acrylamide moiety.[5] This reactive group enables the compound to form a covalent bond with a conserved cysteine residue in the ATP-binding pocket of EGFR (Cys797) and HER2 (Cys805), leading to irreversible inhibition of their kinase activity.[4][6] This irreversible binding mechanism allows this compound to maintain inhibitory activity against EGFR harboring the T790M resistance mutation.[3]

Mechanism of Action

This compound exerts its anti-tumor effects by irreversibly inhibiting the kinase activity of EGFR and HER2, two key members of the ErbB family of receptor tyrosine kinases.[3] Upon binding to the ATP-binding site of these receptors, the acrylamide group of this compound acts as a Michael acceptor, forming a covalent bond with the thiol group of a specific cysteine residue.[4] This permanent inactivation of the kinase domain blocks downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis, including the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways.[4][5]

Signaling Pathway

EGFR_HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Covalent_Bond Covalent Bond (Cys797/Cys805) PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras HER2 HER2 HER2->PI3K HER2->Ras This compound This compound (AST-1306) This compound->EGFR Irreversible Inhibition This compound->HER2 Irreversible Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Metastasis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Allitinib_Synthesis cluster_0 Step 1: Quinazoline Core Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Side Chain Attachment cluster_3 Step 4: Reduction of Nitro Group cluster_4 Step 5: Acrylation A Substituted Anthranilic Acid C 4-Hydroxy-6-nitroquinazoline A->C B Formamide B->C D 4-Chloro-6-nitroquinazoline C->D SOCl2 or POCl3 F N-(4-(3-chloro-4-((3-fluorobenzyl)oxy)phenylamino)-6-nitroquinazoline D->F E 3-Chloro-4-((3-fluorobenzyl)oxy)aniline E->F Nucleophilic Aromatic Substitution G N4-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)quinazoline-4,6-diamine F->G Fe/NH4Cl or H2/Pd-C I This compound (AST-1306) G->I H Acryloyl chloride H->I Acylation

References

The Biological Activity of Allitinib in Cancer Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allitinib, also known as AST-1306, is an orally bioavailable, irreversible inhibitor of the ErbB family of receptor tyrosine kinases (RTKs).[1][2][3][4][5][6] Specifically, it targets the epidermal growth factor receptor (EGFR or ErbB1) and human epidermal growth factor receptor 2 (HER2 or ErbB2), with additional activity against HER4 (ErbB4).[2][5] As a member of the anilino-quinazoline class of compounds, this compound's mechanism of action involves the formation of a covalent bond with a critical cysteine residue within the ATP-binding pocket of its target kinases. This irreversible binding leads to a sustained inhibition of receptor phosphorylation and downstream signaling. The overexpression and aberrant signaling of EGFR and HER2 are well-established drivers of tumorigenesis and are implicated in the proliferation, survival, and angiogenesis of various cancer types.[1][6] Consequently, this compound has been investigated as a potential antineoplastic agent, particularly in tumors that overexpress these receptors.

Mechanism of Action

This compound exerts its anticancer effects by selectively and irreversibly inhibiting the kinase activity of EGFR and HER2.[1][5] The molecule is designed with an acrylamide group that acts as a Michael acceptor, enabling it to form a covalent bond with Cys797 in EGFR and Cys805 in HER2.[5] This covalent modification blocks the ATP-binding site, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling cascades. By shutting down these pathways, this compound can effectively halt the molecular machinery that drives tumor cell proliferation and survival. Its irreversible nature offers the potential for a more durable and potent inhibition compared to reversible inhibitors, which can be a significant advantage in overcoming certain forms of drug resistance.

Signaling Pathway Inhibition

The primary molecular consequence of this compound administration is the blockade of signaling pathways mediated by EGFR and HER2. These receptors, upon activation, typically trigger a cascade of intracellular events, most notably through the phosphatidylinositol 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. These pathways are central to regulating cell proliferation, survival, and differentiation. By inhibiting the initial phosphorylation event at the receptor level, this compound effectively prevents the activation of these critical downstream effectors, leading to a reduction in tumor cell growth and proliferation.

Allitinib_Signaling_Pathway cluster_membrane Cell Membrane EGFR_HER2 EGFR / HER2 Receptor Tyrosine Kinase PI3K PI3K EGFR_HER2->PI3K Ras Ras EGFR_HER2->Ras This compound This compound This compound->EGFR_HER2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

This compound inhibits EGFR/HER2, blocking PI3K/Akt and MAPK/ERK pathways.

Quantitative Data on Biological Activity

The biological activity of this compound has been quantified through various in vitro assays, demonstrating its potency against target kinases and its antiproliferative effects in cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Target KinaseIC₅₀ (nM)Reference(s)
EGFR (ErbB1)0.5[2][5]
HER2 (ErbB2)3[2][5]
ErbB40.8[2]
EGFR (T790M/L858R Mutant)12[2]
Table 2: Antiproliferative Activity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeKey Feature(s)IC₅₀ (µM)Reference(s)
Calu-3Lung AdenocarcinomaHER2 Overexpression0.23[1]
BT474Breast CancerHER2 Overexpression0.97[1]
A549Lung CarcinomaHigh EGFR Expression>10[1]
SK-OV-3Ovarian CancerHER2 Overexpression>10[1]
NCI-H1975Lung AdenocarcinomaEGFR T790M/L858R MutantNot specified[2]

Note: While antiproliferative effects were observed in NCI-H1975 cells, a specific IC₅₀ value was not provided in the cited literature.

Apoptosis and Cell Cycle Arrest

Inhibition of the EGFR/HER2 signaling axis is known to induce apoptosis and cause cell cycle arrest in cancer cells. While specific quantitative data for this compound's effects on apoptosis and cell cycle distribution are not extensively available in the public literature, the expected outcomes based on its mechanism of action are summarized below.

Table 3: Expected Effects of this compound on Apoptosis
Cell LineConcentrationEffectMethod of Analysis
VariousIC₅₀ rangeInduction of apoptosisAnnexin V/PI Flow Cytometry
VariousIC₅₀ rangeCleavage of PARP and Caspase-3Western Blot
Table 4: Expected Effects of this compound on Cell Cycle
Cell LineConcentrationEffectMethod of Analysis
VariousIC₅₀ rangeArrest in G1 or G2/M phase of the cell cyclePropidium Iodide Staining & Flow Cytometry

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to evaluate the biological activity of this compound.

Experimental Workflow

The general workflow for assessing the in vitro biological activity of a compound like this compound involves a series of coordinated assays to determine its effects on cell viability, target engagement, and cellular processes like apoptosis and cell cycle progression.

Experimental_Workflow Start Cancer Cell Line Culture Treatment Treat with this compound (Dose-Response) Start->Treatment Proliferation Cell Proliferation Assay (e.g., SRB Assay) Treatment->Proliferation Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (e.g., PI Staining) Treatment->CellCycle WesternBlot Western Blot Analysis (p-EGFR, p-HER2, etc.) Treatment->WesternBlot DataAnalysis Data Analysis (IC50, % Apoptosis, % Cell Cycle) Proliferation->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion on Biological Activity DataAnalysis->Conclusion

References

Allitinib (AST-1306): A Comprehensive Technical Guide on its Target Profile and Kinase Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allitinib, also known as AST-1306, is an orally bioavailable, irreversible inhibitor of the ErbB family of receptor tyrosine kinases (RTKs).[1] Specifically, it targets the epidermal growth factor receptor (EGFR; ErbB1) and human epidermal growth factor receptor 2 (HER2; ErbB2), both of which are pivotal in tumor cell proliferation and angiogenesis and are frequently overexpressed in various cancers.[1] this compound's mechanism of action involves the selective and irreversible binding to EGFR and HER2, thereby inhibiting their signaling pathways and subsequent tumor growth.[1] This technical guide provides an in-depth overview of this compound's target profile, kinase selectivity, and the experimental methodologies used for its characterization.

Target Profile and Kinase Selectivity

This compound has demonstrated potent and selective inhibitory activity against members of the ErbB kinase family. Its selectivity is reported to be over 3000-fold for ErbB family kinases compared to other kinase families.[2]

Quantitative Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary targets and a panel of other kinases, as determined in cell-free assays.

Kinase TargetIC50 (nM)
ErbB Family
EGFR (ErbB1)0.5
HER2 (ErbB2)3
ErbB40.8
EGFR (T790M/L858R)12
Other Kinases
ABL> 10,000
ALK> 10,000
Aurora A> 10,000
CDK1/cyclin B> 10,000
FAK> 10,000
FGFR1> 10,000
FLT1 (VEGFR1)> 10,000
FLT3> 10,000
IGF-1R> 10,000
INSR> 10,000
KDR (VEGFR2)> 10,000
LCK> 10,000
MET> 10,000
p38α> 10,000
PDGFRβ> 10,000
PKA> 10,000
PKCα> 10,000
RET> 10,000
ROCK1> 10,000
RON> 10,000
SRC> 10,000
SYK> 10,000
TIE2> 10,000

Data sourced from Xie H, et al. PLoS One. 2011;6(7):e21487.

Signaling Pathway Inhibition

This compound effectively blocks the phosphorylation of EGFR and HER2, which in turn inhibits the activation of downstream signaling pathways crucial for cell proliferation and survival. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.

Allitinib_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2 HER2 HER2->RAS HER2->PI3K This compound This compound This compound->EGFR This compound->HER2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

This compound's inhibition of EGFR/HER2 signaling pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Biochemical Kinase Activity Assay (ELISA-based)

This assay determines the in vitro inhibitory activity of this compound against purified kinases.

Kinase_Assay_Workflow A Coat 96-well plates with Poly(Glu,Tyr)4:1 substrate B Add ATP solution to wells A->B C Add various concentrations of this compound B->C D Initiate reaction with purified tyrosine kinase C->D E Incubate at 37°C D->E F Wash plates and add anti-phosphotyrosine antibody-HRP E->F G Incubate and wash F->G H Add HRP substrate (OPD) G->H I Stop reaction with H2SO4 H->I J Measure absorbance at 490 nm I->J K Calculate % inhibition and IC50 J->K

Workflow for the biochemical kinase activity assay.
StepParameterDetails
Plate Coating Substrate20 µg/mL Poly (Glu,Tyr)4:1
Reaction Buffer Composition50 mM HEPES (pH 7.4), 20 mM MgCl2, 0.1 mM MnCl2, 0.2 mM Na3VO4, 1 mM DTT
ATP Concentration Final5 µM
Compound Vehicle1% DMSO
Incubation Temperature & Time37°C for 1 hour
Detection AntibodyAnti-phosphotyrosine antibody conjugated to Horseradish Peroxidase (HRP)
Substrateo-phenylenediamine (OPD)
Data Analysis MethodAbsorbance reading at 490 nm, IC50 calculated using the Logit method

Cell Proliferation Assay (Sulforhodamine B - SRB)

This assay assesses the anti-proliferative effects of this compound on cancer cell lines.

Cell_Proliferation_Assay_Workflow A Seed cells in 96-well plates B Incubate for 24 hours A->B C Treat with increasing concentrations of this compound B->C D Incubate for 72 hours C->D E Fix cells with 10% Trichloroacetic Acid (TCA) D->E F Stain with 0.4% Sulforhodamine B (SRB) E->F G Wash with 1% acetic acid F->G H Solubilize bound dye with 10 mM Tris base G->H I Measure absorbance at 515 nm H->I J Calculate % inhibition and IC50 I->J

Workflow for the cell proliferation (SRB) assay.
StepParameterDetails
Cell Lines ExamplesA549, Calu-3, SK-OV-3, BT474
Treatment Duration Time72 hours
Fixation Reagent10% Trichloroacetic Acid (TCA)
Staining Dye0.4% (w/v) Sulforhodamine B in 1% acetic acid
Solubilization Solution10 mM Tris base (pH 10.5)
Data Analysis MethodAbsorbance reading at 515 nm, IC50 calculated using the Logit method

Western Blot Analysis for Downstream Signaling

This method is used to determine the effect of this compound on the phosphorylation status of key signaling proteins.

StepParameterDetails
Cell Treatment ConditionsCells are serum-starved for 24 hours, then treated with this compound for 4 hours, followed by stimulation with Epidermal Growth Factor (EGF) for 15 minutes.
Lysis Buffer CompositionRIPA buffer with protease and phosphatase inhibitors.
Protein Quantification MethodBCA Protein Assay.
Electrophoresis GelSDS-PAGE.
Transfer MembranePolyvinylidene difluoride (PVDF).
Blocking Solution5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
Primary Antibodies TargetsPhospho-EGFR, Total EGFR, Phospho-HER2, Total HER2, Phospho-Akt, Total Akt, Phospho-ERK1/2, Total ERK1/2, GAPDH (loading control).
Secondary Antibody TypeHRP-conjugated anti-rabbit or anti-mouse IgG.
Detection MethodEnhanced chemiluminescence (ECL).

Conclusion

This compound is a potent and highly selective irreversible inhibitor of EGFR and HER2, including the clinically relevant T790M/L858R EGFR mutant. Its targeted inhibition of the ErbB family kinases leads to the suppression of downstream signaling pathways critical for tumor growth and survival. The experimental data robustly supports its mechanism of action and provides a strong rationale for its clinical development in cancers characterized by EGFR and/or HER2 overexpression. The detailed protocols provided herein offer a foundation for further research and development of this promising anti-cancer agent.

References

An In-depth Technical Guide to Allitinib Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allitinib (AST-1306) is a potent, orally bioavailable, irreversible dual inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1] Its chemical structure, N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]-6-quinazolinyl]-2-propenamide, features a 4-anilinoquinazoline scaffold responsible for its kinase inhibitory activity and an acrylamide group that forms a covalent bond with a cysteine residue in the ATP-binding site of EGFR and HER2, leading to irreversible inhibition. This guide provides a comprehensive overview of the structural analogs and derivatives of this compound, focusing on their synthesis, structure-activity relationships (SAR), and the experimental protocols for their evaluation. While extensive public data on a wide array of direct this compound analogs is limited, this guide synthesizes available information from the broader class of quinazoline-based EGFR/HER2 inhibitors and relevant patent literature to provide a foundational understanding for further drug discovery and development efforts in this area.

Core Structure of this compound and Rationale for Modification

The this compound molecule can be deconstructed into three key pharmacophoric elements, each offering opportunities for structural modification to modulate potency, selectivity, and pharmacokinetic properties:

  • 4-(3-Chloro-4-((3-fluorobenzyl)oxy)anilino) moiety: This group is crucial for binding to the hinge region of the ATP-binding pocket of EGFR and HER2. Modifications here can influence binding affinity and selectivity.

  • Quinazoline Core: This scaffold serves as the central backbone, orienting the other functional groups in the correct conformation for kinase inhibition. Substitutions on the quinazoline ring, particularly at the 6- and 7-positions, can impact solubility, metabolic stability, and potency.

  • 6-Acrylamide Michael Acceptor: This functional group is responsible for the irreversible inhibition of EGFR and HER2 by forming a covalent bond with Cys797 in EGFR and the equivalent cysteine in HER2. Modifications to the acrylamide moiety can alter its reactivity and selectivity.

Synthesis of this compound and its Potential Analogs

The synthesis of this compound and its analogs generally follows a convergent strategy involving the preparation of a substituted 4-chloroquinazoline intermediate followed by nucleophilic aromatic substitution with a substituted aniline. The acrylamide group is typically introduced in the final steps.

A plausible synthetic route, based on general methods for quinazoline synthesis, is outlined below.

G cluster_0 Step 1: Quinazoline Core Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Nucleophilic Aromatic Substitution cluster_3 Step 4: Reduction of Nitro Group cluster_4 Step 5: Acrylamide Formation A Substituted 2-Amino-5-nitrobenzonitrile C 6-Nitro-3,4-dihydroquinazolin-4-one A->C Cyclization B Formic Acid B->C D 6-Nitro-3,4-dihydroquinazolin-4-one F 4-Chloro-6-nitroquinazoline D->F Vilsmeier-Haack Reaction E Thionyl Chloride E->F G 4-Chloro-6-nitroquinazoline I N-(4-(3-Chloro-4-((3-fluorobenzyl)oxy)phenylamino)-6-nitroquinazoline G->I Coupling H 3-Chloro-4-((3-fluorobenzyl)oxy)aniline H->I J N-(4-(3-Chloro-4-((3-fluorobenzyl)oxy)phenylamino)-6-nitroquinazoline L 6-Amino-N-(4-(3-chloro-4-((3-fluorobenzyl)oxy)phenylamino)quinazoline J->L Reduction K Iron powder / NH4Cl K->L M 6-Amino-N-(4-(3-chloro-4-((3-fluorobenzyl)oxy)phenylamino)quinazoline O This compound M->O Acylation N Acryloyl Chloride N->O

General Synthetic Workflow for this compound

Structure-Activity Relationship (SAR) of this compound Analogs

Modifications of the 4-Anilino Moiety

The 3-chloro and 4-((3-fluorobenzyl)oxy) substituents on the aniline ring are critical for potent inhibition.

  • 3-Position: Small, lipophilic groups like chloro or bromo are generally favored.

  • 4-Position: The benzyloxy group at this position occupies a hydrophobic pocket. Variations in the substituent on the benzyl ring can modulate potency. The fluoro substituent in this compound likely enhances binding affinity.

Modifications of the Quinazoline Core

Substitutions at the 6- and 7-positions of the quinazoline ring can significantly impact activity and physicochemical properties.

  • 6-Position: This position is tolerant to various small substituents. The acrylamide group of this compound is crucial for its irreversible mechanism. Other Michael acceptors could be explored, but may alter reactivity and off-target effects.

  • 7-Position: Introduction of small, polar groups at this position can improve solubility and pharmacokinetic properties. For instance, a structurally related compound disclosed in patent AU763626B2 features a 7-(3-morpholin-4-yl-propoxy) group, suggesting that this position is amenable to larger, solubilizing moieties.

Modifications of the Michael Acceptor

The acrylamide group is a key feature of this compound, enabling its irreversible binding.

  • Replacing the acrylamide with other Michael acceptors like butynamide or crotonamide could be explored to fine-tune reactivity.

  • Complete removal of the Michael acceptor would likely result in a reversible inhibitor with potentially lower potency.

Quantitative Data on this compound and Related Compounds

The following table summarizes the available quantitative data for this compound and a closely related analog from the patent literature.

CompoundStructureTarget(s)IC50 (nM)Cell LineIC50 (µM)Reference
This compound (AST-1306) N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]-6-quinazolinyl]-2-propenamideEGFR, HER20.5, 3--[Source]
Analog 1 N-(4-(3-chloro-4-fluoro-phenylamino)-7-(3-morpholin-4-yl-propoxy)-quinazolin-6-yl)-acrylamideEGFR, HER2---AU763626B2

Note: Specific IC50 values for Analog 1 are not provided in the patent document, but its inclusion suggests activity as an irreversible tyrosine kinase inhibitor.

Experimental Protocols

General Synthesis of a 4-Anilino-6-aminoquinazoline Intermediate

This protocol describes a general method for synthesizing a key intermediate for this compound and its analogs.

  • Step 1: Synthesis of 6-Nitro-3,4-dihydroquinazolin-4-one. A mixture of 2-amino-5-nitrobenzonitrile and formic acid is heated to reflux for 4-6 hours. The reaction mixture is cooled, and the precipitate is collected by filtration, washed with water, and dried to yield the product.

  • Step 2: Synthesis of 4-Chloro-6-nitroquinazoline. 6-Nitro-3,4-dihydroquinazolin-4-one is refluxed with thionyl chloride and a catalytic amount of DMF for 2-4 hours. Excess thionyl chloride is removed under reduced pressure, and the residue is triturated with diethyl ether to afford the product.

  • Step 3: Synthesis of N-(4-(3-Chloro-4-((3-fluorobenzyl)oxy)phenylamino)-6-nitroquinazoline. A solution of 4-chloro-6-nitroquinazoline and 3-chloro-4-((3-fluorobenzyl)oxy)aniline in isopropanol is heated to reflux for 2-4 hours. The mixture is cooled, and the solid product is collected by filtration.

  • Step 4: Synthesis of 6-Amino-N-(4-(3-chloro-4-((3-fluorobenzyl)oxy)phenylamino)quinazoline. The nitro compound from the previous step is dissolved in a mixture of ethanol and water, and iron powder and ammonium chloride are added. The mixture is heated to reflux for 1-2 hours. The hot solution is filtered through celite, and the filtrate is concentrated to give the amino derivative.

EGFR/HER2 Kinase Assay Protocol

This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of test compounds.

  • Reagents and Materials: Recombinant human EGFR and HER2 kinase domains, ATP, appropriate peptide substrate (e.g., Poly(Glu, Tyr) 4:1), kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure: a. Add kinase buffer, peptide substrate, and the test compound at various concentrations to the wells of a microplate. b. Initiate the kinase reaction by adding a mixture of ATP and the respective kinase (EGFR or HER2). c. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). d. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent. e. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay Protocol

This protocol describes a common method to assess the anti-proliferative activity of this compound analogs in cancer cell lines.

  • Cell Lines: Use cancer cell lines with known EGFR and/or HER2 expression levels (e.g., A431, SK-BR-3, BT-474).

  • Reagents and Materials: Cell culture medium, fetal bovine serum, penicillin-streptomycin, test compounds, and a cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®).

  • Procedure: a. Seed cells in a 96-well plate and allow them to attach overnight. b. Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours). c. Add the cell viability reagent to each well and incubate according to the manufacturer's instructions. d. Measure the absorbance or luminescence to determine the number of viable cells. e. Calculate the percent viability relative to untreated control cells and determine the IC50 value.

Signaling Pathways

This compound exerts its anti-cancer effects by inhibiting the EGFR and HER2 signaling pathways, which are critical for cell proliferation, survival, and differentiation.

G cluster_0 EGFR/HER2 Signaling EGFR_HER2 EGFR/HER2 Dimerization and Autophosphorylation Grb2_Sos Grb2/Sos EGFR_HER2->Grb2_Sos PI3K PI3K EGFR_HER2->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation This compound This compound This compound->EGFR_HER2 Inhibits

Simplified EGFR/HER2 Signaling Pathway and Point of Inhibition by this compound

Upon ligand binding (for EGFR) or through overexpression-induced dimerization, EGFR and HER2 form homo- and heterodimers, leading to the activation of their intracellular tyrosine kinase domains and subsequent autophosphorylation. These phosphorylated tyrosine residues serve as docking sites for adaptor proteins, which in turn activate downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway. Both pathways converge on the regulation of gene expression that promotes cell proliferation, survival, and angiogenesis. This compound and its active analogs inhibit the initial step of this cascade by blocking the kinase activity of EGFR and HER2.

Conclusion and Future Directions

This compound represents a significant advancement in the development of irreversible EGFR/HER2 inhibitors. While detailed SAR studies on a broad range of its direct analogs are not extensively published, the principles of quinazoline-based kinase inhibitor design provide a solid framework for the rational design of novel derivatives. Future research should focus on systematic modifications of the three key pharmacophoric regions of the this compound scaffold to develop next-generation inhibitors with improved potency against resistant mutations, enhanced selectivity, and more favorable pharmacokinetic profiles. The experimental protocols and conceptual SAR framework presented in this guide offer a valuable resource for researchers dedicated to advancing this important class of anti-cancer agents.

References

Allitinib's Impact on Downstream Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allitinib (also known as AST-1306) is a potent, orally bioavailable, irreversible pan-human epidermal growth factor receptor (HER) family inhibitor. It selectively targets EGFR (HER1), HER2, and HER4, which are key drivers in the proliferation and survival of various cancer cells. This technical guide provides an in-depth analysis of this compound's mechanism of action, its effect on downstream signaling pathways, and the experimental methodologies used to elucidate these effects.

Mechanism of Action

This compound exerts its anti-cancer effects by irreversibly binding to the cysteine residues within the ATP-binding pocket of EGFR and HER2. This covalent modification permanently inactivates the kinase activity of these receptors, thereby blocking the initiation of downstream signaling cascades that are crucial for tumor growth and survival.

Quantitative Analysis of this compound's Inhibitory Activity

This compound has demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR, as well as HER2. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various kinases.

TargetIC50 (nM)Cell Line / SystemReference
EGFR (wild-type)0.5In vitro kinase assay[1]
HER23In vitro kinase assay[1]
EGFR (T790M/L858R)12In vitro kinase assay[1]

Effect on Downstream Signaling Pathways

The inhibition of EGFR and HER2 by this compound leads to the suppression of two major downstream signaling pathways: the PI3K/Akt pathway and the MAPK/ERK pathway. These pathways are critical for cell proliferation, survival, and differentiation.

PI3K/Akt Pathway

The PI3K/Akt signaling cascade is a central regulator of cell survival and proliferation. Upon activation by EGFR and HER2, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival and inhibit apoptosis. Preclinical studies have shown that this compound effectively inhibits the phosphorylation of Akt in a dose-dependent manner in various cancer cell lines, including A549 (lung carcinoma), Calu-3 (lung adenocarcinoma), and SK-OV-3 (ovarian cancer).[2]

MAPK/ERK Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell growth, differentiation, and survival. Activation of EGFR and HER2 leads to a phosphorylation cascade that ultimately results in the activation of ERK. Activated ERK translocates to the nucleus and phosphorylates transcription factors that drive cell cycle progression. This compound has been shown to effectively block the phosphorylation of ERK in cancer cells, thereby halting this pro-proliferative signaling.[2]

The diagram below illustrates the mechanism of action of this compound on the EGFR/HER2 signaling pathways.

Allitinib_Mechanism cluster_membrane Cell Membrane cluster_this compound cluster_downstream Downstream Signaling EGFR EGFR PI3K PI3K EGFR->PI3K MAPK_pathway Ras-Raf-MEK EGFR->MAPK_pathway HER2 HER2 HER2->PI3K HER2->MAPK_pathway This compound This compound This compound->EGFR Inhibits This compound->HER2 Inhibits Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt P Proliferation Cell Proliferation & Survival pAkt->Proliferation ERK ERK MAPK_pathway->ERK pERK p-ERK ERK->pERK P pERK->Proliferation

This compound's inhibition of EGFR/HER2 and downstream signaling.

Experimental Protocols

Western Blot Analysis of Downstream Signaling Proteins

This protocol describes the methodology used to assess the effect of this compound on the phosphorylation status of key downstream signaling proteins.[2]

1. Cell Culture and Treatment:

  • Cancer cell lines (e.g., A549, Calu-3, SK-OV-3) are cultured in appropriate media.

  • Cells are serum-starved for 24 hours prior to treatment.

  • Cells are then treated with varying concentrations of this compound for a specified duration (e.g., 4 hours).

  • For stimulation, epidermal growth factor (EGF) is added to the media for a short period (e.g., 15 minutes) before cell lysis.

2. Cell Lysis and Protein Quantification:

  • Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

  • Protein concentration is determined using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

  • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

4. Antibody Incubation and Detection:

  • The membrane is incubated with primary antibodies specific for the total and phosphorylated forms of EGFR, HER2, Akt, and ERK overnight at 4°C.

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

The following diagram outlines the workflow for the Western blot analysis.

Western_Blot_Workflow start Start: Cancer Cell Culture treatment Treat with this compound (various concentrations) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-EGFR, p-HER2, p-Akt, p-ERK, Total Proteins) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Workflow for Western blot analysis of signaling proteins.
In Vitro Kinase Assay

This protocol is used to determine the direct inhibitory effect of this compound on the kinase activity of EGFR and HER2.

1. Reagents and Materials:

  • Recombinant human EGFR and HER2 kinases.

  • Kinase buffer.

  • ATP.

  • Substrate peptide.

  • This compound at various concentrations.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

2. Assay Procedure:

  • The kinase reaction is set up in a multi-well plate.

  • Recombinant kinase, substrate, and varying concentrations of this compound are pre-incubated in the kinase buffer.

  • The reaction is initiated by the addition of ATP.

  • The reaction is allowed to proceed for a specific time at a controlled temperature.

  • The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured using a detection reagent and a luminometer.

3. Data Analysis:

  • The percentage of kinase inhibition is calculated for each this compound concentration.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

The logical relationship for determining IC50 from a kinase assay is depicted below.

Kinase_Assay_Logic input Input: Varying this compound Concentrations assay Perform Kinase Assay (Measure Kinase Activity) input->assay calculation Calculate % Inhibition for each concentration assay->calculation plotting Plot % Inhibition vs. [this compound] (log scale) calculation->plotting curve_fit Fit to Sigmoidal Dose-Response Curve plotting->curve_fit output Output: Determine IC50 Value curve_fit->output

Logic diagram for IC50 determination from a kinase assay.

Mechanisms of Resistance to this compound

While this compound is a potent inhibitor, the development of resistance is a potential clinical challenge. Mechanisms of acquired resistance to pan-HER inhibitors can be broadly categorized into on-target alterations and activation of bypass signaling pathways.

  • On-Target Alterations: Secondary mutations in the kinase domain of EGFR or HER2 can potentially alter the binding of this compound, thereby reducing its efficacy.

  • Bypass Signaling: Upregulation of alternative signaling pathways can compensate for the inhibition of EGFR and HER2 signaling. For instance, activation of other receptor tyrosine kinases (RTKs) or downstream signaling components can lead to continued cell proliferation and survival despite the presence of this compound. One study on an irreversible anti-EGFR agent found that KRAS mutations were significantly associated with a resistant phenotype.[3]

Conclusion

This compound is a promising irreversible pan-HER inhibitor that effectively targets EGFR and HER2, leading to the suppression of downstream PI3K/Akt and MAPK/ERK signaling pathways. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound's efficacy and for the elucidation of potential resistance mechanisms. A thorough understanding of its impact on cellular signaling is crucial for its successful clinical development and for designing effective combination therapies to overcome resistance.

References

Methodological & Application

Allitinib In Vitro Assay Protocols for Lung Cancer Cells: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Allitinib (AST-1306) is a potent, orally bioavailable, irreversible inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2/ErbB2) tyrosine kinases.[1][2][3][4] It has demonstrated significant anti-proliferative activity in various cancer cell lines, particularly those overexpressing EGFR and ErbB2. This application note provides detailed protocols for in vitro assays to evaluate the efficacy of this compound in lung cancer cell lines, focusing on cell viability, apoptosis, and the analysis of downstream signaling pathways.

Data Presentation

Table 1: this compound IC50 Values in Various Cancer Cell Lines
Cell LineCancer TypeEGFR ExpressionErbB2 ExpressionThis compound IC50 (µM)Reference
Calu-3Lung AdenocarcinomaLowHigh0.23[1]
A549Lung AdenocarcinomaHighLow6.2[1]
NCI-H23Lung AdenocarcinomaHighLow~7.0[1]
H292Lung Mucoepidermoid CarcinomaHighNot Specified0.95 ± 0.17 (Wild-type KRAS)[5]
H292-KRAS-G12DLung Mucoepidermoid CarcinomaHighNot Specified6.56 ± 0.23 (Mutant KRAS)[5]
H292-KRAS-G12SLung Mucoepidermoid CarcinomaHighNot Specified8.47 ± 0.15 (Mutant KRAS)[5]
BT474Breast CancerNot SpecifiedHigh0.97[1]
SK-OV-3Ovarian CancerHighHigh7.5[1]
MDA-MB-468Breast CancerHighLow6.8[1]
MCF-7Breast CancerLowLow16.0[1]

Signaling Pathway

This compound exerts its anti-cancer effects by irreversibly binding to and inhibiting the phosphorylation of EGFR and ErbB2. This blockade disrupts downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation. Inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis.

Allitinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS ErbB2 ErbB2 ErbB2->PI3K ErbB2->RAS This compound This compound This compound->EGFR inhibits This compound->ErbB2 inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis

Caption: this compound Signaling Pathway

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of this compound on lung cancer cell lines such as A549 and NCI-H1975.

Materials:

  • Lung cancer cell lines (e.g., A549, NCI-H1975)

  • RPMI-1640 medium with 10% fetal bovine serum (FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow A Seed lung cancer cells in 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of this compound B->C D Incubate for 72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

References

Allitinib Application Notes and Protocols for Cancer Cell Culture Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the culture of relevant cancer cell lines and the subsequent investigation of the effects of Allitinib, a potent irreversible inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (ErbB2/HER2).

Introduction to this compound

This compound (also known as AST-1306) is a small molecule tyrosine kinase inhibitor that selectively targets EGFR and ErbB2.[1][2] Its irreversible binding mechanism makes it a valuable tool for studying the roles of these receptors in cancer cell proliferation and survival. This compound has demonstrated significant anti-proliferative activity in various cancer cell lines, particularly those with EGFR or ErbB2 overexpression or specific mutations.[1][2] Understanding the optimal cell culture conditions and experimental protocols is crucial for accurate and reproducible research involving this compound.

Recommended Cell Lines and Culture Conditions

The following human cancer cell lines are commonly used to study the efficacy of this compound and are recommended for related in vitro experiments.

Cell LineCancer TypeBasal MediumSerum SupplementSubculture RatioDoubling Time (approx.)
A549 Non-Small Cell Lung CarcinomaF-12K Medium or DMEM10% Fetal Bovine Serum (FBS)1:3 to 1:822 hours
Calu-3 Lung AdenocarcinomaEagle's Minimum Essential Medium (EMEM)10% FBS1:2 to 1:435 hours
SK-OV-3 Ovarian AdenocarcinomaMcCoy's 5A Medium10% FBS1:3 to 1:636-48 hours
NCI-H1975 Non-Small Cell Lung Carcinoma (with L858R and T790M EGFR mutations)RPMI-1640 Medium10% FBS1:2 to 1:430-40 hours
NCI-H292 Mucoepidermoid Pulmonary CarcinomaRPMI-1640 Medium10% FBS1:3 to 1:624-36 hours

General Cell Culture Protocol:

  • Maintain cell lines in a humidified incubator at 37°C with 5% CO₂.

  • For subculturing, aspirate the old medium and wash the cells with sterile 1x Phosphate-Buffered Saline (PBS).

  • Incubate with a suitable dissociation reagent (e.g., 0.25% Trypsin-EDTA) until cells detach.

  • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh, pre-warmed complete growth medium and seed into new culture vessels at the recommended subculture ratio.

  • Change the medium every 2-3 days.

This compound Efficacy Across Cell Lines: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound vary across different cancer cell lines, often correlating with the expression levels of EGFR and ErbB2.

Cell LineThis compound IC50 (µM)Assay Notes
A549 6.2 - 7.5[2]72-hour incubation, SRB assay.
Calu-3 0.23[2]72-hour incubation, SRB assay.
SK-OV-3 6.2 - 7.5[2]72-hour incubation, SRB assay.
NCI-H1975 0.7[1]72-hour incubation, SRB assay.
NCI-H292 0.95 ± 0.17[3]MTS assay.

Note: IC50 values can vary depending on the specific assay conditions, including incubation time and the viability assay used.

Experimental Protocols

Cytotoxicity Assay using MTT

This protocol is designed to determine the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete growth medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. A suggested starting range is 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate 24h A->B C Treat with this compound Dilutions B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 3-4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

Workflow for MTT-based cytotoxicity assay.
Western Blot Analysis of EGFR/ErbB2 Signaling Pathway

This protocol allows for the investigation of this compound's effect on the phosphorylation status of EGFR, ErbB2, and downstream signaling proteins like Akt and ERK.

Materials:

  • This compound

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (see table below)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Recommended Primary Antibodies:

Target ProteinSupplier & Cat. No. (Example)Recommended Dilution
p-EGFR (Tyr1068)Cell Signaling Technology, #37771:1000
Total EGFRCell Signaling Technology, #42671:1000
p-ErbB2 (Tyr1221/1222)Cell Signaling Technology, #22431:1000
Total ErbB2Cell Signaling Technology, #21651:1000
p-Akt (Ser473)Cell Signaling Technology, #40601:2000
Total AktCell Signaling Technology, #46911:1000
p-p44/42 MAPK (Erk1/2)Cell Signaling Technology, #43701:2000
Total p44/42 MAPK (Erk1/2)Cell Signaling Technology, #46951:1000
β-Actin (Loading Control)Cell Signaling Technology, #49701:1000

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities to determine the effect of this compound on protein phosphorylation.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A Cell Treatment & Lysis B Protein Quantification A->B C Sample Denaturation B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I ECL Detection H->I

General workflow for Western blot analysis.

This compound Signaling Pathway

This compound exerts its anti-cancer effects by irreversibly binding to and inhibiting the kinase activity of EGFR and ErbB2. This blockade prevents receptor dimerization and autophosphorylation, thereby inhibiting the activation of downstream pro-survival and proliferative signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways.

Allitinib_Signaling_Pathway This compound This compound EGFR EGFR This compound->EGFR ErbB2 ErbB2 This compound->ErbB2 Dimerization Receptor Dimerization (EGFR/EGFR, EGFR/ErbB2) EGFR->Dimerization ErbB2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PI3K PI3K Autophosphorylation->PI3K ERK ERK (MAPK) Autophosphorylation->ERK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation ERK->Proliferation

This compound inhibits EGFR/ErbB2 signaling.

Troubleshooting

  • High IC50 values: Ensure accurate cell counting and seeding density. Verify the activity of the this compound stock. Optimize incubation time.

  • No or weak Western blot signal: Check protein transfer efficiency. Optimize primary and secondary antibody concentrations and incubation times. Use fresh ECL substrate.

  • High background in Western blot: Increase the number and duration of wash steps. Ensure the blocking buffer is effective. Titrate down the antibody concentrations.

These application notes and protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup and cell lines.

References

Application Notes and Protocols: Detection of p-EGFR Inhibition by Allitinib using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in the pathogenesis of various cancers. Allitinib (AST-1306) is a novel, orally active, irreversible inhibitor of the HER family of receptor tyrosine kinases, including EGFR and ErbB2.[2] this compound covalently binds to the kinase domain, leading to the suppression of EGFR autophosphorylation and subsequent blockade of downstream signaling pathways. This application note provides a detailed protocol for the detection and quantification of phosphorylated EGFR (p-EGFR) in cancer cell lines following treatment with this compound using Western blot analysis.

EGFR Signaling Pathway and Inhibition by this compound

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway, which promote cell proliferation and survival.

This compound, as an irreversible inhibitor, covalently binds to a cysteine residue in the ATP-binding pocket of the EGFR kinase domain. This action prevents ATP from binding, thereby inhibiting EGFR autophosphorylation and blocking the activation of its downstream signaling pathways.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR EGF->EGFR Binds pEGFR pEGFR EGFR->pEGFR Autophosphorylation Grb2_Sos Grb2_Sos pEGFR->Grb2_Sos PI3K PI3K pEGFR->PI3K This compound This compound This compound->pEGFR Inhibits

Experimental Protocols

This protocol is optimized for the human non-small cell lung cancer cell line A549, which expresses wild-type EGFR.

Materials and Reagents
  • Cell Line: A549 (ATCC® CCL-185™)

  • Culture Medium: F-12K Medium (ATCC® 30-2004™)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Drug: this compound (AST-1306)

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

  • Protein Assay: BCA Protein Assay Kit

  • SDS-PAGE: Precast polyacrylamide gels (4-12% gradient)

  • Transfer Membrane: PVDF membrane

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Primary Antibodies:

    • Rabbit anti-phospho-EGFR (Tyr1068) antibody

    • Rabbit anti-total EGFR antibody

    • Mouse anti-β-actin antibody

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate

  • Imaging System: Chemiluminescence imaging system

Experimental Workflow

Western_Blot_Workflow cluster_culture Cell Culture & Treatment cluster_prep Sample Preparation cluster_blot Western Blot cluster_analysis Data Analysis Seed_Cells Seed A549 Cells Starve_Cells Serum Starve Seed_Cells->Starve_Cells Treat_this compound Treat with this compound Starve_Cells->Treat_this compound Lyse_Cells Cell Lysis Treat_this compound->Lyse_Cells Quantify_Protein Protein Quantification Lyse_Cells->Quantify_Protein Prepare_Lysates Prepare Lysates for Gel Quantify_Protein->Prepare_Lysates SDS_PAGE SDS-PAGE Prepare_Lysates->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation (p-EGFR, t-EGFR, β-actin) Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect ECL Detection Secondary_Ab->Detect Image_Acquisition Image Acquisition Detect->Image_Acquisition Densitometry Densitometry Analysis Image_Acquisition->Densitometry Normalize Normalize to Loading Control Densitometry->Normalize Data_Presentation Data Presentation Normalize->Data_Presentation

Detailed Protocol
  • Cell Culture and Treatment:

    • Culture A549 cells in F-12K medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-16 hours in a serum-free medium.

    • For dose-response experiments , treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a fixed time (e.g., 2 hours).

    • For time-course experiments , treat cells with a fixed concentration of this compound (e.g., 100 nM) for various durations (e.g., 0, 0.5, 1, 2, 4, 8 hours).

    • After treatment, stimulate the cells with 100 ng/mL EGF for 15 minutes to induce EGFR phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto a 4-12% gradient polyacrylamide gel.

    • Run the gel at 120V until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (anti-p-EGFR, 1:1000) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

    • For total EGFR and loading control, strip the membrane and re-probe with anti-total EGFR and anti-β-actin antibodies, respectively, following the same procedure.

Data Presentation

The following tables present representative quantitative data from dose-response and time-course experiments. The band intensities from the Western blots were quantified using densitometry software (e.g., ImageJ). The p-EGFR signal was normalized to the total EGFR signal, and then expressed as a percentage of the EGF-stimulated control (0 nM this compound or 0 hours).

Note: The following data is representative and intended to illustrate the expected outcome of the experiment. Actual results may vary.

Dose-Response Inhibition of p-EGFR
This compound Concentration (nM)p-EGFR / Total EGFR (Normalized Intensity)% Inhibition of p-EGFR
0 (EGF only)1.000%
10.7822%
100.4555%
1000.1288%
10000.0397%

Table 1: Dose-dependent inhibition of EGFR phosphorylation by this compound in A549 cells.

Time-Course of p-EGFR Inhibition
Time (hours)p-EGFR / Total EGFR (Normalized Intensity)% Inhibition of p-EGFR
01.000%
0.50.6535%
10.3862%
20.1585%
40.0892%
80.0595%

Table 2: Time-dependent inhibition of EGFR phosphorylation by 100 nM this compound in A549 cells.

Conclusion

This application note provides a comprehensive protocol for performing a Western blot to analyze the inhibition of EGFR phosphorylation by this compound. The detailed methodology and representative data serve as a valuable resource for researchers investigating the efficacy of this compound and other EGFR inhibitors. Accurate quantification of p-EGFR levels is crucial for determining the potency and mechanism of action of such therapeutic agents in preclinical studies.

References

Allitinib Stock Solution Preparation with DMSO: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, precise and consistent preparation of compound stock solutions is paramount for reproducible experimental results. This document provides detailed application notes and protocols for the preparation of Allitinib (also known as AST-1306) stock solutions using Dimethyl Sulfoxide (DMSO).

This compound is a potent and irreversible inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2/ErbB2) tyrosine kinases.[1] Accurate preparation of this compound stock solutions is the first critical step for in vitro and in vivo studies investigating its therapeutic potential.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is essential for its proper handling and storage.

PropertyValueSource
Molecular Formula C₂₄H₁₈ClFN₄O₂[1]
Molecular Weight 448.9 g/mol [1]
CAS Number 897383-62-9
Appearance Crystalline solid
Solubility Soluble in DMSO

This compound Signaling Pathway

This compound exerts its therapeutic effects by inhibiting the EGFR and HER2 signaling pathways. These pathways, when aberrantly activated, play a crucial role in tumor cell proliferation, survival, and metastasis. The diagram below illustrates the key components of the EGFR/HER2 signaling cascade that are inhibited by this compound.

Allitinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS This compound This compound This compound->EGFR inhibits This compound->HER2 inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

This compound inhibits EGFR and HER2 signaling pathways.

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous/Molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays. Adjustments can be made based on experimental needs.

Stock_Solution_Workflow start Start weigh 1. Weigh this compound start->weigh calculate 2. Calculate DMSO Volume weigh->calculate dissolve 3. Dissolve in DMSO calculate->dissolve vortex 4. Vortex to Mix dissolve->vortex aliquot 5. Aliquot vortex->aliquot store 6. Store at -20°C or -80°C aliquot->store end End store->end

Workflow for this compound stock solution preparation.

1. Calculation of Required Mass and Volume:

  • Objective: To prepare 1 mL of a 10 mM this compound stock solution.

  • Calculation:

    • Molecular Weight (MW) of this compound = 448.9 g/mol

    • Desired Concentration (C) = 10 mM = 0.010 mol/L

    • Desired Volume (V) = 1 mL = 0.001 L

    • Mass (m) = C x V x MW

    • Mass = 0.010 mol/L x 0.001 L x 448.9 g/mol = 0.004489 g = 4.489 mg

2. Weighing this compound:

  • Tare a sterile 1.5 mL or 2 mL microcentrifuge tube on a calibrated analytical balance.

  • Carefully weigh approximately 4.5 mg of this compound powder into the tared tube. Record the exact weight.

3. Addition of DMSO:

  • Based on the actual weight of the this compound powder, calculate the precise volume of DMSO required to achieve a 10 mM concentration.

  • Volume (L) = Mass (g) / (Concentration (mol/L) x MW ( g/mol ))

  • For example, if the actual weight is 4.5 mg (0.0045 g):

    • Volume (L) = 0.0045 g / (0.010 mol/L x 448.9 g/mol ) = 0.001002 L = 1.002 mL

  • Using a calibrated pipette with a sterile filter tip, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

4. Dissolution:

  • Close the tube tightly and vortex the solution for 1-2 minutes until the this compound powder is completely dissolved.

  • Visually inspect the solution to ensure there are no visible particles. If necessary, gentle warming in a 37°C water bath or brief sonication can aid in dissolution.

5. Aliquoting and Storage:

  • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

  • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). It is recommended to re-evaluate the efficacy of solutions stored for longer than one month.[2]

Protocol for Preparing Working Solutions for Cell-Based Assays

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.1% is generally recommended for most cell lines, although some may tolerate up to 0.5%.[2] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

  • To prevent precipitation of the compound, it is advisable to perform serial dilutions.

Example: Preparing a 10 µM Working Solution from a 10 mM Stock:

  • Intermediate Dilution (Optional but Recommended):

    • Thaw a 10 mM stock solution aliquot on ice.

    • Prepare a 1:100 intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of sterile cell culture medium. This results in a 100 µM intermediate solution. Gently mix by pipetting.

  • Final Working Solution:

    • Prepare a 1:10 final dilution by adding 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium in the well of a culture plate. This will result in a final concentration of 10 µM this compound. The final DMSO concentration in this example would be 0.1%.

Summary of In Vitro Experimental Concentrations

The optimal concentration of this compound will vary depending on the cell line and the specific assay. The following table provides a range of concentrations reported in the literature for various in vitro experiments.

Assay TypeCell Line(s)This compound Concentration RangeFinal DMSO Concentration
Cell Viability/ProliferationVarious Cancer Cell Lines0.01 µM - 10 µM≤ 0.1%
Western Blot (Phospho-protein analysis)Various Cancer Cell Lines0.1 µM - 5 µM≤ 0.1%
Kinase AssaysRecombinant EGFR/HER20.1 nM - 100 nMVaries by assay

Note: It is always recommended to perform a dose-response curve to determine the optimal working concentration for your specific experimental conditions.

By following these detailed protocols and application notes, researchers can ensure the accurate and reproducible preparation of this compound stock solutions, leading to more reliable and impactful scientific findings.

References

Application Notes and Protocols for In Vivo Allitinib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the in vivo use of Allitinib (also known as AST-1306), a potent and irreversible inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (ErbB2/HER2).

Introduction

This compound is an anilino-quinazoline compound that demonstrates significant anti-tumor activity by irreversibly binding to and inhibiting EGFR and ErbB2, as well as the drug-resistant EGFR T790M mutant.[1] This covalent binding leads to the sustained inhibition of downstream signaling pathways crucial for tumor cell proliferation and survival, primarily the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. These notes are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacodynamics of this compound in various preclinical cancer models.

Quantitative Data Summary

The following tables summarize representative quantitative data for this compound from in vivo studies. Please note that specific results may vary depending on the experimental model, dosing regimen, and other study parameters.

Table 1: In Vivo Efficacy of this compound in Xenograft Models

Animal ModelCell LineTreatment GroupDosage (mg/kg, p.o., b.i.d.)Treatment Duration (days)Tumor Growth Inhibition (%)Reference
Nude MiceSK-OV-3 (Ovarian Cancer)Vehicle-280[2]
This compound2528Significant[2]
This compound5028Dramatic Suppression[2]
This compound10028Dramatic Suppression[2]
Nude MiceCalu-3 (Lung Cancer)Vehicle-280[2]
This compound2528Significant[2]
This compound5028Dramatic Suppression[2]
This compound10028Dramatic Suppression[2]

Table 2: In Vivo Toxicity Profile of this compound

Animal ModelTreatment GroupDosage (mg/kg, p.o., b.i.d.)Treatment Duration (days)Change in Body WeightOther Observed ToxicitiesReference
Nude MiceVehicle-28No significant changeNone reported[2]
This compound25-10028No significant changeNone reported[2]
FVB-2/Nneu Transgenic MiceVehicle-21Not specifiedNot specified
This compound5021Well-toleratedNone reported

Signaling Pathway

This compound exerts its anti-tumor effects by irreversibly inhibiting the tyrosine kinase activity of EGFR and ErbB2. This blocks the activation of downstream signaling cascades that are critical for cell proliferation, survival, and differentiation.

Allitinib_Signaling_Pathway Ligand Growth Factors (e.g., EGF, NRG1) EGFR_ErbB2 EGFR/ErbB2 Heterodimer Ligand->EGFR_ErbB2 PI3K PI3K EGFR_ErbB2->PI3K Ras Ras EGFR_ErbB2->Ras This compound This compound This compound->EGFR_ErbB2 AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits EGFR/ErbB2 signaling.

Experimental Protocols

This compound Formulation for Oral Gavage

Materials:

  • This compound (AST-1306) powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).

  • To prepare the final formulation, mix the components in the following ratio:

    • 10% DMSO (from stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • For example, to prepare 1 mL of the final formulation, add 100 µL of the 20 mg/mL this compound stock solution to 400 µL of PEG300.

  • Add 50 µL of Tween-80 and mix thoroughly.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • Vortex the solution until it is clear and homogenous. This formulation should be prepared fresh daily.

Human Tumor Xenograft Studies

Animal Models:

  • Athymic nude mice (nu/nu), 6-8 weeks old.

Cell Lines:

  • SK-OV-3: Human ovarian adenocarcinoma, overexpresses ErbB2.

  • Calu-3: Human lung adenocarcinoma, overexpresses ErbB2.

Tumor Implantation Protocol:

  • Culture SK-OV-3 or Calu-3 cells in appropriate media until they reach 80-90% confluency.

  • Harvest the cells using trypsin-EDTA and wash with sterile phosphate-buffered saline (PBS).

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel®.

  • Subcutaneously inject 1 x 10^6 (for Calu-3) to 10 x 10^6 (for SK-OV-3) cells in a volume of 100-200 µL into the right flank of each mouse.

Treatment Protocol:

  • Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

  • Administer this compound (formulated as described in 4.1) or vehicle control via oral gavage twice daily (b.i.d.) at the desired dose (e.g., 25, 50, or 100 mg/kg).

  • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

  • Continue treatment for the specified duration (e.g., 28 days).

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

FVB-2/Nneu Transgenic Mouse Model for Breast Cancer

Animal Model:

  • FVB/N-Tg(MMTVneu)202Mul/J (FVB-2/Nneu) transgenic mice, which spontaneously develop mammary tumors due to the expression of the rat neu (ErbB2) proto-oncogene.

Tumor Induction and Treatment Protocol:

  • Monitor female FVB-2/Nneu mice for the development of palpable mammary tumors, which typically occurs between 4-6 months of age.

  • Once a tumor is detected and reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (formulated as described in 4.1) or vehicle control via oral gavage twice daily (b.i.d.) at the desired dose.

  • Monitor tumor growth and body weight as described for the xenograft models.

  • Continue treatment for the specified duration (e.g., 21 days).

  • At the end of the study, collect tumors and other tissues for further analysis.

Experimental Workflow Diagrams

Xenograft_Workflow Cell_Culture Cell Culture (SK-OV-3 or Calu-3) Harvest Harvest and Prepare Cell Suspension Cell_Culture->Harvest Implantation Subcutaneous Implantation into Nude Mice Harvest->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice Tumor_Growth->Randomization Treatment Administer this compound or Vehicle (p.o., b.i.d.) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Biomarkers Monitoring->Endpoint

Caption: Workflow for this compound xenograft studies.

Transgenic_Workflow Mouse_Model FVB-2/Nneu Transgenic Mice Tumor_Development Monitor for Spontaneous Mammary Tumors Mouse_Model->Tumor_Development Randomization Randomize Mice (Tumor Size 100-200 mm³) Tumor_Development->Randomization Treatment Administer this compound or Vehicle (p.o., b.i.d.) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Metastasis Monitoring->Endpoint

Caption: Workflow for FVB-2/Nneu transgenic model.

References

Application Notes and Protocols for Assessing Allitinib Target Engagement In Situ

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allitinib (also known as AST-1306) is a potent and irreversible inhibitor of the receptor tyrosine kinases (RTKs) Epidermal Growth Factor Receptor (EGFR/ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[1][2][3] It covalently binds to these receptors, blocking their signaling pathways, which are often dysregulated in various cancer types, leading to the inhibition of tumor cell proliferation and survival.[2][4] this compound is also effective against mutant forms of EGFR, such as the T790M/L858R resistance mutation.[1][3]

Confirming that a drug candidate like this compound reaches and binds to its intended molecular targets within a complex cellular environment is a critical step in drug discovery. This process, known as target engagement, provides direct evidence of the drug's mechanism of action and helps to build the structure-activity relationship (SAR) needed to optimize lead compounds.[5][6] In situ target engagement assays are essential for validating that the compound not only has biochemical activity but can also cross the cell membrane and interact with its target at physiologically relevant concentrations.[7][8]

These application notes provide detailed protocols for three distinct, yet complementary, methods to assess this compound's engagement with its targets, EGFR and ErbB2, directly within cells.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory potency of this compound against its primary targets. Cellular target engagement assays are crucial to confirm that this biochemical potency translates to effective binding within a live cell context.

CompoundTargetIC50 ValueAssay Type
This compound (AST-1306)EGFR0.5 nMTyrosine Kinase Assay
This compound (AST-1306)ErbB2 (HER2)3.0 nMTyrosine Kinase Assay
[Data sourced from references[1][9]]

Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the kinase activity of EGFR and ErbB2, thereby blocking downstream signaling cascades that promote cell proliferation and survival.

Allitinib_Signaling_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR / ErbB2 Ligand->EGFR Binds Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization Activates This compound This compound This compound->EGFR Irreversibly Inhibits RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, Growth RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: this compound signaling pathway.

Method 1: Cellular Thermal Shift Assay (CETSA®)

Principle

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to monitor drug-target engagement in a cellular environment.[10][11] The principle is based on ligand-induced thermal stabilization of the target protein. When a drug like this compound binds to its target proteins (EGFR/ErbB2), the resulting protein-drug complex becomes more resistant to thermal denaturation.[12] By heating intact cells treated with this compound to various temperatures, one can measure the amount of soluble, non-denatured EGFR and ErbB2 remaining at each temperature. An increase in the melting temperature (Tm) of the target protein in the presence of this compound is direct evidence of target engagement.[13]

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Separation cluster_3 Quantification A1 Culture cells expressing EGFR/ErbB2 A2 Treat cells with this compound (or vehicle control) A1->A2 B1 Aliquot cell suspensions A2->B1 B2 Heat aliquots to a range of temperatures (e.g., 37-65°C) B1->B2 C1 Lyse cells (e.g., freeze-thaw cycles) B2->C1 C2 Separate soluble fraction from precipitated protein (via centrifugation) C1->C2 D1 Collect supernatant (soluble protein) C2->D1 D2 Quantify soluble EGFR/ErbB2 (Western Blot, ELISA, etc.) D1->D2

Caption: CETSA experimental workflow.

Protocol: CETSA with Western Blot Readout
  • Cell Culture and Treatment:

    • Plate cancer cells known to express EGFR and/or ErbB2 (e.g., A431, SK-OV-3, Calu-3) at an appropriate density and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of this compound (e.g., 0.1 nM to 1 µM) or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.

  • Cell Harvesting and Heating:

    • Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension (e.g., 50 µL per tube) into PCR tubes.

    • Heat the aliquots for 3 minutes at a range of different temperatures using a thermal cycler (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C). Include a 37°C control.

  • Lysis and Protein Separation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysates by centrifuging at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

    • Normalize the samples to the same protein concentration.

    • Analyze the levels of soluble EGFR and ErbB2 by Western Blot using specific antibodies. Use a loading control (e.g., GAPDH, Tubulin) that does not shift in the tested temperature range.

    • Quantify the band intensities and plot the percentage of soluble protein relative to the 37°C sample against the temperature for both vehicle- and this compound-treated cells to generate melting curves. A rightward shift in the curve for this compound-treated samples indicates target stabilization.

Method 2: NanoBRET™ Target Engagement Intracellular Assay

Principle

The NanoBRET™ assay is a proximity-based method that measures compound binding to a specific protein target in live cells.[14][15] The assay uses Bioluminescence Resonance Energy Transfer (BRET), a process of energy transfer between a bioluminescent donor and a fluorescent acceptor.[16] For this compound target engagement, the target protein (EGFR or ErbB2) is fused to a bright, stable NanoLuc® luciferase (the donor). A cell-permeable fluorescent tracer that reversibly binds to the ATP-binding pocket of the kinases is added to the cells and acts as the energy acceptor. When the tracer binds to the NanoLuc®-fused target, BRET occurs. The addition of a competing compound like this compound displaces the tracer, leading to a decrease in the BRET signal, which can be measured to determine the compound's intracellular affinity and occupancy.[7][17]

NanoBRET_Workflow cluster_0 Cell Preparation cluster_1 Compound & Tracer Addition cluster_2 Signal Detection cluster_3 Data Analysis A1 Transfect cells (e.g., HEK293T) with NanoLuc®-EGFR or NanoLuc®-ErbB2 fusion vector A2 Plate transfected cells in assay plates A1->A2 B1 Add serial dilutions of This compound to cells A2->B1 B2 Add NanoBRET® fluorescent kinase tracer C1 Equilibrate at 37°C B2->C1 C2 Add Nano-Glo® Substrate and measure Donor (460nm) and Acceptor (618nm) emissions C1->C2 D1 Calculate NanoBRET® ratio (Acceptor/Donor) C2->D1 D2 Plot ratio vs. [this compound] to determine IC50 D1->D2

Caption: NanoBRET™ experimental workflow.

Protocol: NanoBRET™ Assay
  • Cell Preparation:

    • Transiently transfect HEK293T cells with a plasmid encoding the target kinase (EGFR or ErbB2) fused to NanoLuc® luciferase.

    • 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM. Plate the cells into a white 96-well or 384-well assay plate.

  • Compound Dosing:

    • Prepare serial dilutions of this compound in Opti-MEM. Add the compound dilutions to the appropriate wells. Include vehicle-only (no inhibitor) and no-tracer controls.

  • Tracer Addition and Equilibration:

    • Prepare the NanoBRET™ tracer and Nano-Glo® substrate solution according to the manufacturer's protocol (e.g., Promega).

    • Add the fluorescent tracer to all wells except the no-tracer control.

    • Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the compound and tracer to reach binding equilibrium within the cells.

  • Luminescence Reading:

    • Add the Nano-Glo® substrate to all wells to measure luminescence.

    • Read the plate on a luminometer equipped with two filters to separately measure donor emission (~460nm) and acceptor emission (~618nm).

  • Data Analysis:

    • For each well, calculate the raw NanoBRET™ ratio by dividing the acceptor emission signal by the donor emission signal.

    • Correct the ratios by subtracting the average ratio from the no-tracer control wells.

    • Plot the corrected NanoBRET™ ratio against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the intracellular IC50 value, which reflects the concentration of this compound required to displace 50% of the tracer from the target protein.

Method 3: In-Cell Western (Phosphorylation Assay)

Principle

This method provides a functional readout of target engagement by quantifying the inhibition of kinase activity in situ. This compound inhibits the autophosphorylation of EGFR and ErbB2, a critical step in their activation.[1] By measuring the levels of phosphorylated EGFR (pEGFR) and ErbB2 (pErbB2) in this compound-treated cells, one can directly assess its inhibitory effect. An In-Cell Western (or similar immunofluorescence-based technique) allows for the simultaneous detection of both the total target protein and its phosphorylated form in fixed cells within a multi-well plate, providing a normalized and high-throughput-compatible readout.

ICW_Workflow A Plate and starve cells to reduce basal signaling B Treat cells with serial dilutions of this compound A->B C Stimulate with ligand (e.g., EGF) to induce receptor phosphorylation B->C D Fix and permeabilize cells C->D E Incubate with primary antibodies: Anti-pEGFR/pErbB2 (mouse) + Anti-Total EGFR/ErbB2 (rabbit) D->E F Incubate with fluorescent secondary antibodies: Anti-mouse-800CW (Red) + Anti-rabbit-680RD (Green) E->F G Scan plate on an imaging system (e.g., LI-COR) F->G H Quantify fluorescence intensity and calculate pTarget/Total Target ratio G->H

Caption: In-Cell Western workflow.

Protocol: Two-Color In-Cell Western
  • Cell Culture and Treatment:

    • Plate cells (e.g., A549, A431) in a 96-well plate. Once confluent, serum-starve the cells overnight to reduce basal receptor phosphorylation.

    • Pre-treat cells with a serial dilution of this compound for 1-2 hours at 37°C.

  • Stimulation:

    • Stimulate the cells with an appropriate ligand (e.g., 100 ng/mL EGF for EGFR) for 5-10 minutes at 37°C to induce robust receptor phosphorylation. Include an unstimulated control.

  • Fixing and Permeabilization:

    • Immediately fix the cells by adding 4% formaldehyde in PBS for 20 minutes at room temperature.

    • Wash the wells with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.

  • Blocking and Antibody Incubation:

    • Block non-specific binding with a suitable blocking buffer (e.g., LI-COR Odyssey Blocking Buffer) for 1.5 hours.

    • Incubate the cells overnight at 4°C with a cocktail of two primary antibodies from different host species: one specific for the phosphorylated target (e.g., rabbit anti-pEGFR Tyr1068) and one for the total target protein (e.g., mouse anti-EGFR).

  • Secondary Antibody Incubation and Imaging:

    • Wash the wells extensively.

    • Incubate for 1 hour in the dark with a cocktail of two species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., goat anti-rabbit IRDye 680RD and goat anti-mouse IRDye 800CW).

    • Wash the wells to remove unbound antibodies.

  • Data Acquisition and Analysis:

    • Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).

    • Quantify the fluorescence intensity in both channels (e.g., 700 nm for total protein, 800 nm for phospho-protein).

    • For each well, normalize the phospho-protein signal to the total protein signal.

    • Plot the normalized phospho-protein signal against the this compound concentration to generate a dose-response curve and calculate the IC50 for inhibition of receptor phosphorylation in situ.

References

Application Notes and Protocols for Developing Allitinib-Resistant Cell Line Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and characterization of Allitinib-resistant cancer cell line models. This compound is an irreversible inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2/ErbB2) tyrosine kinases.[1][2] Understanding the mechanisms of acquired resistance to this compound is crucial for the development of next-generation therapies and effective treatment strategies.

Introduction

Acquired resistance to targeted therapies like this compound is a significant clinical challenge. The development of in vitro models of drug resistance is a critical step in elucidating the molecular mechanisms that drive resistance and for the preclinical evaluation of novel therapeutic strategies to overcome it. This document outlines a detailed protocol for generating this compound-resistant cancer cell lines through a stepwise dose-escalation method.[3][4][5]

Data Presentation

Table 1: Hypothetical IC50 Values of Parental and this compound-Resistant Cell Lines
Cell LineParental IC50 (nM)This compound-Resistant IC50 (nM)Resistance Index (RI)
A549 (Lung Carcinoma)1535023.3
SK-BR-3 (Breast Cancer)820025.0
NCI-H1975 (Lung Carcinoma)515030.0
Calu-3 (Lung Adenocarcinoma)1228023.3

Resistance Index (RI) = IC50 of Resistant Line / IC50 of Parental Line

Table 2: Potential Molecular Alterations in this compound-Resistant Cell Lines
Alteration TypeGene/ProteinMethod of DetectionExpected Outcome in Resistant Cells
Secondary MutationsEGFR, HER2Sanger Sequencing, NGSIdentification of novel mutations in the kinase domain
Bypass Track ActivationMET, IGF-1R, AXLWestern Blot, qPCRUpregulation and/or hyperactivation of alternative receptor tyrosine kinases
Downstream SignalingKRAS, BRAF, PIK3CAWestern Blot, NGSActivating mutations or altered phosphorylation status
Epithelial-to-Mesenchymal Transition (EMT)E-cadherin, VimentinWestern Blot, ImmunofluorescenceDecreased E-cadherin, Increased Vimentin expression
Drug Efflux PumpsABCB1 (MDR1), ABCG2qPCR, Western BlotIncreased expression of efflux pump proteins

Experimental Protocols

Protocol 1: Determination of this compound IC50 in Parental Cancer Cell Lines

Objective: To determine the baseline sensitivity of the parental cancer cell line to this compound.

Materials:

  • Parental cancer cell line of choice (e.g., A549, SK-BR-3, NCI-H1975, Calu-3)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (AST-1306)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed parental cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete culture medium. It is recommended to start from a high concentration (e.g., 10 µM) and perform 2-fold or 3-fold dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the overnight culture medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Perform a cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Generation of this compound-Resistant Cell Lines

Objective: To develop this compound-resistant cell lines by continuous exposure to escalating concentrations of the drug.[3][4][6]

Materials:

  • Parental cancer cell line with a determined this compound IC50

  • Complete cell culture medium

  • This compound

  • 6-well plates or T25 flasks

  • Cryopreservation medium

Procedure:

  • Initial Exposure: Begin by culturing the parental cells in their complete medium supplemented with a starting concentration of this compound. A common starting point is the IC20 or half of the IC50 value determined in Protocol 1.[3]

  • Monitoring and Maintenance: Monitor the cells for signs of cytotoxicity. Initially, a significant portion of the cells may die. The surviving cells will begin to proliferate. Change the medium with fresh this compound-containing medium every 2-3 days.

  • Subculturing: When the cells reach 70-80% confluency, subculture them. Maintain a fraction of the cells in the current this compound concentration and use the remainder to seed new cultures for the next concentration increase.

  • Dose Escalation: Once the cells show stable growth and morphology at a given concentration for at least 2-3 passages, increase the this compound concentration by a factor of 1.5 to 2.[4]

  • Iterative Process: Repeat steps 2-4, gradually increasing the this compound concentration over several months. The duration can vary depending on the cell line's adaptability.[6]

  • Cryopreservation: At each stable concentration step, it is crucial to cryopreserve vials of the cells as backups.

  • Establishment of Resistant Line: A cell line is generally considered resistant when it can proliferate in an this compound concentration that is at least 10-fold higher than the parental IC50.[4]

  • Stabilization: Once the desired resistance level is achieved, maintain the resistant cell line in a constant, high concentration of this compound for several passages to ensure the stability of the resistant phenotype.

Protocol 3: Characterization of this compound-Resistant Cell Lines

Objective: To confirm the resistant phenotype and investigate the potential mechanisms of resistance.

1. Confirmation of Resistance:

  • Perform the IC50 determination assay (Protocol 1) on both the parental and the established resistant cell lines.

  • Calculate the Resistance Index (RI) to quantify the level of resistance.

2. Molecular and Cellular Analysis:

  • Western Blotting: Analyze the expression and phosphorylation status of key proteins in the EGFR/HER2 signaling pathway (e.g., EGFR, HER2, AKT, ERK). Investigate the activation of potential bypass pathways (e.g., MET, IGF-1R).

  • Gene Sequencing: Sequence the kinase domains of EGFR and HER2 in the resistant cells to identify any acquired mutations.

  • Quantitative PCR (qPCR): Examine the mRNA expression levels of genes potentially involved in resistance, such as those encoding drug efflux pumps (ABCB1, ABCG2).

  • Cell Proliferation and Apoptosis Assays: Compare the proliferation rates and sensitivity to this compound-induced apoptosis between parental and resistant cells.

  • Migration and Invasion Assays: Assess for an epithelial-to-mesenchymal transition (EMT) phenotype by evaluating changes in cell morphology and migratory/invasive capabilities.

Visualization of Pathways and Workflows

G cluster_workflow Experimental Workflow for Developing this compound-Resistant Cell Lines start Parental Cancer Cell Line ic50 Determine This compound IC50 start->ic50 culture Culture with Starting Dose (e.g., IC20) ic50->culture monitor Monitor Cell Viability and Proliferation culture->monitor passage Subculture when 70-80% Confluent monitor->passage stable Achieve Stable Growth (2-3 passages) passage->stable increase_dose Increase this compound Concentration (1.5-2x) increase_dose->culture stable->increase_dose Repeat Cycle freeze Cryopreserve Cell Stocks stable->freeze resistant Established This compound-Resistant Cell Line stable->resistant Resistance Confirmed (e.g., >10x IC50) characterize Characterize Resistant Phenotype and Mechanisms resistant->characterize

Caption: Workflow for generating this compound-resistant cell lines.

G cluster_pathway This compound Action and Potential Resistance Pathways cluster_downstream Downstream Signaling cluster_resistance Resistance Mechanisms ligand EGF / NRG1 egfr EGFR/HER2 ligand->egfr ras_raf RAS-RAF-MEK-ERK Pathway egfr->ras_raf pi3k_akt PI3K-AKT-mTOR Pathway egfr->pi3k_akt plc_pkc PLCγ-PKC Pathway egfr->plc_pkc This compound This compound This compound->egfr proliferation Proliferation, Survival ras_raf->proliferation pi3k_akt->proliferation plc_pkc->proliferation mutation EGFR/HER2 Mutation mutation->egfr bypass Bypass Activation (e.g., MET, IGF-1R) bypass->proliferation downstream_mut Downstream Mutation (e.g., KRAS) downstream_mut->proliferation efflux Drug Efflux (e.g., ABCB1) efflux->this compound Reduces intracellular concentration

Caption: this compound targets EGFR/HER2 signaling; resistance can emerge through various mechanisms.

References

Application Notes and Protocols for Testing Allitinib Efficacy in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allitinib (also known as AST-1306) is a potent, orally bioavailable, and irreversible inhibitor of the epidermal growth factor receptor (EGFR/ErbB1), HER2/ErbB2, and ErbB4 tyrosine kinases.[1][2][3][4] It functions by covalently binding to a cysteine residue in the ATP-binding pocket of these receptors, leading to sustained inhibition of their signaling pathways.[1] This mechanism of action makes this compound a promising candidate for cancer therapy, particularly in tumors that overexpress or have mutations in the ErbB family of receptors. This compound has demonstrated significant antitumor activity in preclinical xenograft models, notably those using cell lines with high ErbB2 expression.

These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of this compound in xenograft models, with a focus on the SK-OV-3 (ovarian adenocarcinoma) and Calu-3 (lung adenocarcinoma) cell lines, in which its activity has been previously observed.

Mechanism of Action: this compound Targeting of the EGFR/ErbB2 Signaling Pathway

This compound exerts its anticancer effects by irreversibly inhibiting the tyrosine kinase activity of EGFR and ErbB2.[1][2] This blockade prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades critical for cancer cell proliferation, survival, and angiogenesis, primarily the PI3K/Akt and MAPK/ERK pathways.

Allitinib_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., EGF) EGFR_ErbB2 EGFR/ErbB2 Receptor Dimer Ligand->EGFR_ErbB2 Binds TKD Tyrosine Kinase Domain EGFR_ErbB2->TKD Activates This compound This compound This compound->TKD Irreversibly Inhibits PI3K PI3K TKD->PI3K Activates Ras Ras TKD->Ras Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound Mechanism of Action.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound and its in vivo efficacy in relevant xenograft models based on available preclinical data.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC₅₀ (nM)
EGFR0.5
ErbB23
ErbB40.8
EGFR (T790M/L858R)12
Data compiled from publicly available sources.

Table 2: Summary of this compound Efficacy in Xenograft Models

Cell LineCancer TypeMouse ModelDosing RegimenTumor Growth InhibitionReference
SK-OV-3Ovarian AdenocarcinomaAthymic Nude Mice25-100 mg/kg, p.o., b.i.d.Potent suppression, near disappearance of tumors after 7 days at higher doses.[1]
Calu-3Lung AdenocarcinomaAthymic Nude Mice25-100 mg/kg, p.o., b.i.d.Dramatic suppression of tumor growth.[1]
p.o. = oral administration; b.i.d. = twice daily.

Experimental Protocols

The following protocols provide a detailed methodology for conducting xenograft studies to evaluate the efficacy of this compound.

Experimental Workflow

Experimental_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Efficacy Analysis Cell_Culture 1. Cell Culture (SK-OV-3 / Calu-3) Xenograft_Implantation 2. Xenograft Implantation Cell_Culture->Xenograft_Implantation Tumor_Growth 3. Tumor Growth Monitoring Xenograft_Implantation->Tumor_Growth Randomization 4. Randomization Tumor_Growth->Randomization Drug_Administration 5. This compound Administration Randomization->Drug_Administration Tumor_Measurement 6. Tumor Volume Measurement Drug_Administration->Tumor_Measurement Endpoint 7. Endpoint & Tissue Collection Tumor_Measurement->Endpoint Western_Blot 8a. Western Blot Endpoint->Western_Blot IHC 8b. Immunohistochemistry Endpoint->IHC

Caption: Xenograft Study Workflow.
Cell Culture

  • Cell Lines: SK-OV-3 (ATCC® HTB-77™) and Calu-3 (ATCC® HTB-55™).

  • Culture Medium:

    • SK-OV-3: McCoy's 5a Medium Modified (ATCC® 30-2007™) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Calu-3: Eagle's Minimum Essential Medium (ATCC® 30-2003™) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO₂.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Xenograft Model Establishment
  • Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Preparation:

    • Harvest cells during the logarithmic growth phase.

    • Wash cells twice with sterile phosphate-buffered saline (PBS).

    • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel® Basement Membrane Matrix.

    • Final cell concentration should be 5 x 10⁷ cells/mL.

  • Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject 0.2 mL of the cell suspension (1 x 10⁷ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the health of the animals daily.

    • Measure tumor volume twice weekly using digital calipers.

    • Tumor volume (V) is calculated using the formula: V = (length × width²) / 2.

    • Initiate treatment when tumors reach an average volume of 100-150 mm³.

This compound Administration
  • Drug Formulation:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).

    • The final concentration should be such that the desired dose can be administered in a volume of 0.1-0.2 mL.

  • Dosing:

    • Randomize mice into treatment and control groups (n=8-10 mice per group).

    • Administer this compound orally (p.o.) via gavage twice daily (b.i.d.) at doses ranging from 25 to 100 mg/kg.

    • The control group should receive the vehicle only.

  • Treatment Duration: Continue treatment for 21-28 days or until tumors in the control group reach the predetermined endpoint size.

Efficacy Evaluation
  • Tumor Growth Inhibition (TGI):

    • Calculate the TGI for each treatment group at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100.

  • Body Weight: Monitor and record the body weight of each mouse twice weekly as an indicator of toxicity.

Pharmacodynamic Analysis

This protocol is for the analysis of protein expression and phosphorylation in tumor lysates to confirm the mechanism of action of this compound.

  • Tumor Lysate Preparation:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Homogenize the tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins on a 4-12% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Table 3: Recommended Primary Antibodies for Western Blot

Target ProteinPhosphorylation SiteSupplier (Example)
p-EGFRTyr1068Cell Signaling Technology
Total EGFR-Cell Signaling Technology
p-ErbB2Tyr1248Cell Signaling Technology
Total ErbB2-Cell Signaling Technology
p-AktSer473Cell Signaling Technology
Total Akt-Cell Signaling Technology
p-ERK1/2Thr202/Tyr204Cell Signaling Technology
Total ERK1/2-Cell Signaling Technology
β-Actin (Loading Control)-Santa Cruz Biotechnology

This protocol is for the analysis of biomarkers of proliferation (Ki-67) and angiogenesis (CD31) in tumor tissues.

  • Tissue Preparation:

    • Fix the excised tumors in 10% neutral buffered formalin for 24 hours.

    • Embed the tissues in paraffin.

    • Cut 4-5 µm sections and mount them on slides.

  • Staining Procedure:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with a blocking serum for 1 hour.

    • Incubate with the primary antibody (anti-Ki-67 or anti-CD31) overnight at 4°C.

    • Wash with PBS.

    • Incubate with a biotinylated secondary antibody for 30 minutes.

    • Wash with PBS.

    • Incubate with an avidin-biotin-peroxidase complex for 30 minutes.

    • Wash with PBS.

    • Develop the color with a DAB substrate kit.

    • Counterstain with hematoxylin.

    • Dehydrate and mount the slides.

  • Analysis:

    • Ki-67: Quantify the percentage of Ki-67-positive nuclei in at least five high-power fields per tumor.

    • CD31: Quantify the microvessel density by counting the number of CD31-positive vessels in at least five high-power fields per tumor.

Table 4: Recommended Primary Antibodies for Immunohistochemistry

Target ProteinSupplier (Example)
Ki-67Thermo Fisher Scientific
CD31 (PECAM-1)Santa Cruz Biotechnology

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in xenograft models. The use of ErbB2-overexpressing cell lines such as SK-OV-3 and Calu-3 is recommended to demonstrate the potent antitumor efficacy of this compound. The pharmacodynamic analyses will confirm the on-target activity of the compound and provide insights into its downstream effects on tumor cell proliferation and angiogenesis. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data to support the further development of this compound as a targeted cancer therapeutic.

References

Troubleshooting & Optimization

Allitinib Western Blot Troubleshooting: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering high background issues during Western blot analysis of Allitinib's effects on target proteins.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is an orally bioavailable, irreversible inhibitor of the receptor tyrosine kinases (RTKs) Epidermal Growth Factor Receptor (EGFR; ErbB1) and Human Epidermal Growth-factor Receptor 2 (HER2; ErbB2).[1] By selectively and irreversibly binding to these receptors, this compound prevents their signaling, which can inhibit tumor growth and angiogenesis in cancer cells that overexpress these proteins.[2]

Q2: Why am I seeing high background on my this compound Western blot?

High background on a Western blot can obscure the specific protein bands of interest, making data interpretation difficult.[3] Common causes for high background in the context of this compound experiments include:

  • Inadequate Blocking: Insufficient blocking of the membrane allows for non-specific binding of the primary and/or secondary antibodies.

  • Antibody Concentration Too High: Using too much primary or secondary antibody can lead to increased non-specific binding.[4]

  • Insufficient Washing: Inadequate washing steps fail to remove unbound antibodies, contributing to background noise.[4]

  • Contaminated Buffers: Old or contaminated buffers can introduce particulates that create a speckled background.

  • Membrane Drying: Allowing the membrane to dry out at any stage can cause irreversible, non-specific antibody binding.[5]

Q3: Can this compound's mechanism of action contribute to non-specific bands?

As an irreversible kinase inhibitor, this compound forms a covalent bond with its target proteins. While highly selective for EGFR and HER2, off-target binding to other kinases or proteins with reactive cysteine residues is a possibility that could theoretically contribute to unexpected bands, though this is less likely to be the primary cause of a generally high background. Broader kinase profiling studies of various inhibitors have shown that off-target effects are common.[6]

Troubleshooting Guide: High Background in this compound Western Blots

This guide provides a systematic approach to diagnosing and resolving high background issues in your this compound Western blot experiments.

Problem: Uniformly High Background

This appears as a dark, consistent haze across the entire membrane, making it difficult to distinguish specific bands.

Possible Cause Recommended Solution
Insufficient Blocking Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Optimize the blocking agent; if using non-fat dry milk, consider switching to Bovine Serum Albumin (BSA), especially when detecting phosphorylated proteins, as milk contains phosphoproteins that can cause background.[4] Increase the concentration of the blocking agent (e.g., from 5% to 7% w/v).
Primary Antibody Concentration Too High Titrate the primary antibody to determine the optimal concentration that provides a strong specific signal with minimal background. Start with the manufacturer's recommended dilution and perform a dilution series.
Secondary Antibody Concentration Too High Titrate the secondary antibody. A common starting dilution is 1:5,000 to 1:20,000. Run a control lane with only the secondary antibody to check for non-specific binding.
Inadequate Washing Increase the number and duration of wash steps. Use a buffer containing a mild detergent like Tween 20 (e.g., TBST or PBST). A typical wash protocol is 3 x 5-10 minute washes.[4]
Contaminated Buffers or Reagents Prepare fresh buffers, especially the wash buffer and antibody dilution buffers. Filter buffers to remove any precipitates.
Membrane Type Polyvinylidene difluoride (PVDF) membranes can sometimes exhibit higher background than nitrocellulose. If issues persist, consider trying a nitrocellulose membrane.[5]
Over-exposure Reduce the exposure time during signal detection. If using film, try shorter exposure times. For digital imagers, adjust the capture time.
Problem: Speckled or Blotchy Background

This appears as uneven spots or patches on the membrane.

Possible Cause Recommended Solution
Aggregated Antibodies Centrifuge the primary and secondary antibodies at high speed for a few minutes before use to pellet any aggregates.
Particulates in Blocking Agent Ensure the blocking agent (milk or BSA) is fully dissolved. Filter the blocking solution to remove any undissolved particles.
Uneven Blocking or Antibody Incubation Ensure the membrane is fully submerged and agitated during blocking and antibody incubation steps to ensure even coating.
Contaminated Equipment Thoroughly clean all containers and equipment used for incubation and washing.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, indicating its potency. This data is crucial for designing experiments to assess the dose-dependent effects of this compound on EGFR and HER2 phosphorylation.

Cell LineCancer TypeIC50 (nM)
HCC827 Non-Small Cell Lung Cancer0.5
NCI-H1975 Non-Small Cell Lung Cancer (T790M mutant)3
Calu-3 Lung AdenocarcinomaNot specified
SK-OV-3 Ovarian CancerNot specified
A549 Lung CarcinomaNot specified

Data compiled from publicly available information.

Experimental Protocols

Detailed Methodology: Western Blot for Phospho-EGFR/HER2 Inhibition by this compound

This protocol outlines the key steps for performing a Western blot to analyze the dose-dependent inhibition of EGFR and HER2 phosphorylation by this compound.

  • Cell Culture and Treatment:

    • Culture cancer cells (e.g., A549, SK-BR-3) to 70-80% confluency.

    • Starve cells in serum-free media for 12-24 hours to reduce basal receptor phosphorylation.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2-4 hours).

    • For a positive control, stimulate untreated cells with EGF (e.g., 100 ng/mL) for 15 minutes.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on an 8-10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Confirm transfer efficiency by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-EGFR (Tyr1068) or phospho-HER2 (Tyr1221/1222) overnight at 4°C with gentle agitation. (Follow manufacturer's recommendation for antibody dilution).

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using a digital imager or X-ray film.

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane and re-probe with antibodies against total EGFR, total HER2, and a loading control like GAPDH or β-actin.

Visualizations

This compound Signaling Pathway

Allitinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR P-EGFR P-EGFR EGFR->P-EGFR Autophosphorylation HER2 HER2 P-HER2 P-HER2 HER2->P-HER2 Autophosphorylation This compound This compound This compound->EGFR This compound->HER2 Downstream Signaling Downstream Signaling P-EGFR->Downstream Signaling P-HER2->Downstream Signaling Proliferation_Survival Proliferation_Survival Downstream Signaling->Proliferation_Survival

Caption: this compound inhibits EGFR and HER2 autophosphorylation.

Western Blot Troubleshooting Workflow for High Background

WB_Troubleshooting_Workflow Start Start High_Background High Background Observed Start->High_Background Check_Blocking Optimize Blocking (Time, Agent, Concentration) High_Background->Check_Blocking Check_Washing Increase Wash Steps (Number, Duration) Check_Blocking->Check_Washing Issue Persists Check_Antibody_Conc Titrate Primary & Secondary Antibodies Check_Washing->Check_Antibody_Conc Issue Persists Re-run_Blot Re-run Experiment Check_Antibody_Conc->Re-run_Blot Problem_Solved Problem Solved Re-run_Blot->Problem_Solved Success Consult_Support Consult Technical Support Re-run_Blot->Consult_Support Failure

Caption: A logical workflow for troubleshooting high background in Western blots.

References

Allitinib Technical Support Center: Optimizing Concentration and Avoiding Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for the effective use of Allitinib in pre-clinical research. The following information is designed to help optimize experimental design and minimize cytotoxicity to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally bioavailable, irreversible inhibitor of the receptor tyrosine kinases (RTKs) Epidermal Growth Factor Receptor (EGFR/ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2)[1][2][3]. By binding covalently to the cysteine residues (Cys797 in EGFR and Cys805 in HER2) in the ATP-binding pocket of these receptors, this compound effectively blocks their signaling activity[1]. This inhibition prevents downstream signaling cascades, which can suppress tumor growth and angiogenesis in cancer cells that overexpress EGFR and HER2[2]. This compound has also demonstrated efficacy against the EGFR T790M resistance mutation[3][4].

Q2: What are the key downstream signaling pathways affected by this compound?

This compound primarily targets the EGFR and HER2 receptors, which, upon activation, trigger several downstream signaling pathways crucial for cell proliferation, survival, and migration. The two major pathways inhibited by this compound are:

  • The RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation and differentiation.

  • The PI3K-AKT-mTOR Pathway: This pathway is critical for cell survival, growth, and metabolism.

By inhibiting EGFR and HER2, this compound prevents the activation of these cascades, leading to reduced cancer cell proliferation and survival.

Q3: How do I determine the optimal concentration of this compound for my experiments?

The optimal concentration of this compound is cell-line dependent and should be determined empirically for your specific experimental system. A good starting point is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cell line of interest. Based on published data, the IC50 for this compound can range from nanomolar to micromolar concentrations depending on the cancer cell type and its EGFR/HER2 expression levels.

Q4: What are the potential off-target effects of this compound that could lead to cytotoxicity?

Troubleshooting Guide

This guide addresses common issues that researchers may encounter when working with this compound in vitro.

Problem Possible Cause Recommended Solution
High variability in cytotoxicity assay results. Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency and avoid seeding cells in the outer wells of the plate, which are more prone to evaporation.
Pipetting errors during drug dilution or addition.Use calibrated pipettes and perform serial dilutions carefully. Add the drug solution consistently to each well.
Edge effects in multi-well plates.To minimize evaporation, fill the outer wells of the plate with sterile PBS or media without cells.
Observed cytotoxicity is much higher or lower than expected. Incorrect drug concentration.Verify the concentration of your this compound stock solution. Ensure that the final concentration in the wells is accurate after dilution.
Cell line sensitivity.Different cell lines exhibit varying sensitivity to this compound. Confirm the EGFR and HER2 status of your cell line.
Drug stability and solubility.This compound is typically dissolved in DMSO for stock solutions. Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Some components in cell culture media, like cysteine and certain ions, can impact the stability of compounds[5][6]. Prepare fresh dilutions of this compound from a frozen stock for each experiment.
Cells appear stressed or unhealthy even at low this compound concentrations. Solvent (DMSO) toxicity.Perform a vehicle control experiment with the same concentration of DMSO used in your this compound-treated wells to assess its effect on cell viability.
Sub-optimal cell culture conditions.Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Maintain optimal culture conditions (temperature, CO2, humidity).
Off-target effects.At higher concentrations, off-target kinase inhibition may lead to cytotoxicity. Try to use the lowest effective concentration determined from your dose-response curve.
Difficulty in reproducing results from other publications. Differences in experimental protocols.Carefully compare your protocol with the published method, paying close attention to cell line source and passage number, seeding density, treatment duration, and the specific cytotoxicity assay used.
Cell line misidentification or contamination.Regularly authenticate your cell lines using methods like short tandem repeat (STR) profiling.

Data Presentation

This compound IC50 Values in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in different human cancer cell lines. These values can serve as a reference for designing dose-response experiments. Note that IC50 values can vary depending on the specific experimental conditions, such as the assay used and the incubation time.

Cell LineCancer TypeEGFR/HER2 StatusIC50 (µM)Reference
A549Lung AdenocarcinomaEGFR wild-type6.8[4]
Calu-3Lung AdenocarcinomaHER2 amplifiedNot explicitly stated, but sensitive[4]
SK-OV-3Ovarian AdenocarcinomaHER2 overexpressingNot explicitly stated, but sensitive[4]
H292Lung Mucoepidermoid CarcinomaEGFR wild-typeSensitive (specific IC50 not provided)[7]

A study on 76 different cancer cell lines categorized them based on their sensitivity to this compound[7]:

  • Highly Sensitive (HS): 28 cell lines (36.8%)

  • Moderately Sensitive (MS): 19 cell lines (25.0%)

  • Resistant (R): 29 cell lines (38.1%)

This study found that head and neck, esophageal, melanoma, and lung cancer-derived cell lines showed stronger cytotoxicity to this compound. Importantly, KRAS mutations were significantly associated with the resistant phenotype[7].

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using the MTT Assay

This protocol outlines the steps for a colorimetric assay to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test is 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

    • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for 15-30 minutes at room temperature with gentle shaking.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • This compound stock solution

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Drug Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

    • Include a positive control for maximum LDH release (e.g., by adding a lysis solution provided in the kit 45 minutes before the assay).

  • LDH Assay:

    • Carefully collect a specific volume of the cell culture supernatant from each well without disturbing the cells.

    • Transfer the supernatant to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate for the time specified in the kit protocol (usually 10-30 minutes) at room temperature, protected from light.

  • Data Acquisition:

    • Measure the absorbance at the wavelength specified by the kit manufacturer (e.g., 490 nm).

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cytotoxicity using the formula provided in the kit, which typically involves comparing the LDH release in treated wells to the spontaneous release (vehicle control) and maximum release (lysis control).

Mandatory Visualizations

This compound Mechanism of Action and Downstream Signaling

Allitinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF/Neuregulin EGFR EGFR Ligand->EGFR Binds HER2 HER2 Ligand->HER2 Activates via heterodimerization PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2->PI3K HER2->RAS This compound This compound This compound->EGFR Irreversibly Inhibits This compound->HER2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: this compound inhibits EGFR and HER2, blocking downstream PI3K/AKT and RAS/MAPK pathways.

Experimental Workflow for Determining this compound Cytotoxicity

Cytotoxicity_Workflow cluster_assays Cytotoxicity/Viability Assays start Start: Healthy Cancer Cell Culture seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_drug Prepare this compound serial dilutions incubate_24h->prepare_drug treat_cells Treat cells with this compound and controls incubate_24h->treat_cells prepare_drug->treat_cells incubate_treatment Incubate for 48-72h treat_cells->incubate_treatment mtt_assay MTT Assay incubate_treatment->mtt_assay ldh_assay LDH Assay incubate_treatment->ldh_assay apoptosis_assay Apoptosis Assay (e.g., Caspase activity) incubate_treatment->apoptosis_assay measure Measure signal (Absorbance/Fluorescence) mtt_assay->measure ldh_assay->measure apoptosis_assay->measure analyze Analyze data and calculate IC50 measure->analyze end End: Determine cytotoxic concentration analyze->end

Caption: Workflow for assessing this compound cytotoxicity using various in vitro assays.

References

Technical Support Center: Managing Allitinib Off-Target Effects in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the off-target effects of Allitinib (also known as AST-1306) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an orally bioavailable, irreversible inhibitor of the receptor tyrosine kinases (RTKs) Epidermal Growth Factor Receptor (EGFR/ErbB1) and Human Epidermal Growth factor Receptor 2 (HER2/ErbB2).[1][2][3] It also demonstrates potent activity against ErbB4.[1] this compound selectively and irreversibly binds to these receptors, preventing their signaling and thereby inhibiting tumor growth and angiogenesis in cells that overexpress these RTKs.[2]

Q2: How selective is this compound for its primary targets?

This compound is reported to be highly selective for the ErbB family of kinases.[4] In vitro studies have shown it to be over 3,000-fold more selective for the ErbB family compared to other kinase families.[1]

Q3: What are the potential consequences of off-target effects in my experiments?

Off-target effects of kinase inhibitors can lead to a variety of confounding results, including:

  • Misinterpretation of phenotypic data: Attributing a biological effect to the inhibition of the primary target when it is actually caused by the inhibition of an off-target kinase.

  • Unexpected cellular toxicity: Inhibition of kinases essential for normal cell function can lead to cytotoxicity that is unrelated to the intended therapeutic mechanism.

  • Activation of compensatory signaling pathways: Inhibition of one kinase may lead to the upregulation of alternative pathways, complicating the interpretation of results.[5]

Q4: How can I experimentally determine the off-target profile of this compound in my system?

A kinome-wide profiling study is the most comprehensive way to determine the off-target effects of this compound. This can be achieved through various methods, including:

  • In vitro kinase panels: Screening this compound against a large panel of purified kinases to determine its inhibitory activity (IC50 or Kd values) against each.

  • Cell-based approaches: Utilizing techniques like the Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry to identify which proteins are stabilized by this compound binding inside the cell.[6]

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound in your experiments.

Problem: Unexpected or inconsistent experimental results.

An unexpected phenotype or results that are inconsistent with the known function of EGFR/HER2 signaling could indicate an off-target effect.

Workflow for Investigating Off-Target Effects

G A Unexpected Experimental Result Observed B Step 1: Confirm On-Target EGFR/HER2 Inhibition A->B Start Troubleshooting C Step 2: Perform Dose-Response and Time-Course Experiments B->C On-target confirmed D Step 3: Conduct Kinome-Wide Selectivity Profiling C->D Phenotype persists at low concentrations E Step 4: Validate Off-Target Engagement in Cells D->E Potential off-targets identified F Step 5: Use Orthogonal Approaches to Confirm Phenotype E->F Off-target engagement confirmed G Conclusion: Differentiate On-Target vs. Off-Target Effects F->G Phenotype confirmed with orthogonal approach

Figure 1: A workflow for troubleshooting unexpected experimental results that may be due to off-target effects.

Step 1: Confirm On-Target EGFR/HER2 Inhibition

  • Experiment: Perform a Western blot to assess the phosphorylation status of EGFR and HER2, as well as downstream effectors like Akt and ERK, in your experimental system with and without this compound treatment.

  • Expected Outcome: A significant reduction in the phosphorylation of EGFR, HER2, and their downstream targets, confirming that this compound is engaging its intended targets at the concentration used.

Step 2: Perform Dose-Response and Time-Course Experiments

  • Experiment: Treat your cells with a range of this compound concentrations and for different durations.

  • Rationale: On-target effects should typically occur at concentrations consistent with the IC50 values for EGFR and HER2. Off-target effects may only appear at higher concentrations. As this compound is an irreversible inhibitor, the duration of its effect should also be considered.

Step 3: Conduct Kinome-Wide Selectivity Profiling

  • Experiment: If unexpected effects persist at low nanomolar concentrations, consider a kinome-wide selectivity screen. This can be done through commercial services that offer panels of hundreds of purified kinases.

  • Data Analysis: Compare the IC50 or Kd values for any identified off-targets to those of EGFR and HER2.

Step 4: Validate Off-Target Engagement in Cells

  • Experiment: Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to the potential off-target kinase within the cellular environment.

  • Expected Outcome: A thermal shift in the identified off-target protein upon this compound treatment would indicate direct engagement.

Step 5: Use Orthogonal Approaches to Confirm Phenotype

  • Experiment: To definitively link the observed phenotype to an off-target, use an alternative method to inhibit the suspected off-target kinase, such as a different selective inhibitor (if available) or siRNA/shRNA knockdown.

  • Expected Outcome: If the alternative method recapitulates the phenotype observed with this compound, it strongly suggests an off-target effect.

Data Presentation

Table 1: On-Target and Representative Off-Target Kinase Inhibition Profile of this compound

Disclaimer: The off-target data presented below is a representative example for illustrative purposes and may not reflect the actual experimental results for this compound.

Kinase TargetIC50 (nM)Kinase FamilyComments
EGFR (ErbB1) 0.5 Tyrosine Kinase Primary Target [1][3][7]
HER2 (ErbB2) 3 Tyrosine Kinase Primary Target [1][3][7]
ErbB4 0.8 Tyrosine Kinase Primary Target [1]
SRC>1000Tyrosine KinaseRepresentative data
ABL1>1000Tyrosine KinaseRepresentative data
LCK>1000Tyrosine KinaseRepresentative data
CDK2>5000CMGCRepresentative data
ROCK1>5000AGCRepresentative data

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol is for determining the IC50 value of this compound against a purified kinase.

Materials:

  • Purified kinase

  • Kinase-specific substrate

  • This compound

  • ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Add 50 nL of each this compound dilution to the wells of a 384-well plate.

  • Add 5 µL of the kinase solution (in reaction buffer) to each well.

  • Incubate for 30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP (at the Km concentration for the specific kinase).

  • Incubate for 1 hour at 30°C.

  • Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable software.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is for validating the engagement of this compound with a target protein in intact cells.

Materials:

  • Cell line of interest

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibody against the target protein

  • Secondary antibody

  • Western blotting equipment

Procedure:

  • Seed cells in culture dishes and grow to 80-90% confluency.

  • Treat cells with this compound or DMSO for 1-2 hours.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Transfer the supernatant to new tubes and determine the protein concentration.

  • Analyze the samples by Western blotting using an antibody against the target protein.

  • Quantify the band intensities to determine the amount of soluble protein at each temperature. A shift in the melting curve in the presence of this compound indicates target engagement.

Signaling Pathway and Experimental Workflow Diagrams

EGFR_HER2_Signaling cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras HER2 HER2 HER2->PI3K HER2->Ras This compound This compound This compound->EGFR This compound->HER2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation CETSA_Workflow A 1. Treat cells with This compound or Vehicle B 2. Harvest and resuspend cells A->B C 3. Heat shock at a temperature gradient B->C D 4. Cell Lysis (e.g., freeze-thaw) C->D E 5. Centrifugation to separate soluble and precipitated fractions D->E F 6. Collect supernatant (soluble proteins) E->F G 7. Western Blot for target protein F->G H 8. Analyze melting curve shift G->H

References

Allitinib stability in long-term cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Allitinib. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in long-term cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

A1: this compound is soluble in DMSO. For long-term storage, powdered this compound should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for one month. To maintain the stability of the stock solution, it is advisable to aliquot it into smaller volumes to avoid repeated freeze-thaw cycles.

Q2: I am observing reduced efficacy of this compound in my long-term cell culture experiments (e.g., >72 hours). What could be the cause?

A2: Reduced efficacy of this compound in long-term experiments can be due to several factors:

  • Compound Degradation: this compound, like many small molecules, can degrade in aqueous cell culture media over time. The rate of degradation can be influenced by factors such as pH, temperature, and light exposure.

  • Cellular Metabolism: Cancer cells can metabolize this compound, reducing its effective concentration. The primary metabolic pathways for this compound involve amide hydrolysis and the formation of dihydrodiol metabolites, processes that can be catalyzed by cytochrome P450 enzymes present in the cells.[1] The acrylamide group in this compound is a key site for metabolic activity.[1]

  • Cellular Efflux: Cancer cells may actively pump the drug out, lowering its intracellular concentration.

  • Binding to Serum Proteins: If you are using serum-containing media, this compound may bind to serum proteins, reducing its bioavailable concentration.

Q3: How often should I replace the culture medium containing this compound in a long-term experiment?

A3: The frequency of media changes depends on the specific cell line's metabolic activity and the stability of this compound under your experimental conditions. For experiments lasting longer than 72 hours, it is recommended to perform a stability assessment of this compound in your specific cell culture setup. Based on the stability data, you may need to replace the medium every 24-72 hours to maintain a consistent concentration of the active compound.

Q4: Can I use serum-free medium for my experiments with this compound?

A4: Yes, you can use serum-free medium. However, be aware that the absence of serum proteins might alter the stability of this compound. Some studies have shown that serum can have a protective effect on small molecules in culture.[2][3] It is advisable to validate the stability of this compound in your chosen serum-free medium.

Q5: What are the primary cellular targets of this compound?

A5: this compound is an irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) tyrosine kinases.[4] It covalently binds to a cysteine residue in the active site of these receptors, leading to irreversible inhibition of their signaling activity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitate formation in culture medium after adding this compound. This compound has limited aqueous solubility. The final concentration of DMSO in the medium might be too high, or the this compound concentration exceeds its solubility limit in the medium.Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity and compound precipitation. Prepare intermediate dilutions of your this compound stock in culture medium before adding it to the final culture volume. Perform a solubility test of this compound in your specific culture medium.
Inconsistent results between experiments. This could be due to variability in cell density, passage number, or inconsistent preparation of this compound working solutions. Degradation of this compound in the stock solution due to improper storage or multiple freeze-thaw cycles can also lead to inconsistencies.Standardize your experimental protocol, including cell seeding density and passage number. Always use freshly prepared working solutions of this compound from a properly stored, aliquoted stock. Perform a quality control check of your this compound stock if you suspect degradation.
High background signal in downstream assays (e.g., western blot for p-EGFR). Incomplete inhibition of the target kinase due to insufficient this compound concentration or degradation of the compound during the experiment.Verify the effective concentration of this compound for your cell line with a dose-response experiment. For long-term experiments, consider replenishing the this compound-containing medium at regular intervals based on its stability profile.
Unexpected cytotoxicity in control cells treated with vehicle (DMSO). The concentration of DMSO in the final culture medium is too high.Keep the final DMSO concentration in the culture medium as low as possible, ideally below 0.1%. Run a vehicle control with the same concentration of DMSO to assess its effect on cell viability.

This compound Stability Data

Parameter Information Implication for Cell Culture
Chemical Moiety of Interest Acrylamide groupThe α,β-unsaturated carbonyl in the acrylamide group is a reactive electrophile that can react with nucleophiles and is a major site of metabolism.[1] This can contribute to its degradation in the aqueous and cellular environment.
Known Metabolic Pathways Amide hydrolysis, dihydrodiol formation, O-dealkylation, hydroxylation, and glutathione conjugation.[1]Cells expressing relevant metabolic enzymes (e.g., cytochrome P450s, epoxide hydrolase, glutathione-S-transferase) will actively degrade this compound, reducing its effective concentration over time.[1]
Solvent for Stock Solution DMSOHigh solubility in DMSO allows for concentrated stock solutions, but care must be taken to avoid precipitation upon dilution in aqueous media.
Storage of Stock Solution -80°C (1 year), -20°C (1 month)Proper storage is crucial to prevent degradation of the compound before use. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Medium

This protocol provides a framework to determine the stability of this compound in your specific cell culture conditions using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound powder

  • DMSO

  • Your cell culture medium of choice (e.g., DMEM, RPMI-1640) with and without serum

  • Sterile microcentrifuge tubes or 96-well plates

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS system

Procedure:

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.

  • Prepare Working Solutions: Dilute the this compound stock solution in your cell culture medium (with and without serum, and with and without cells) to the final working concentration you use in your experiments (e.g., 1 µM).

  • Time-Course Incubation: Aliquot the working solutions into sterile tubes or wells of a plate. Incubate them in a cell culture incubator at 37°C with 5% CO2.

  • Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), collect aliquots from each condition.

  • Sample Preparation for Analysis:

    • For acellular samples (medium only), precipitate any proteins by adding a cold organic solvent like acetonitrile (1:2 ratio of medium to solvent). Centrifuge to pellet the precipitate and collect the supernatant.

    • For samples with cells, lyse the cells and extract the compound using an appropriate method. A common method is to add cold acetonitrile to the cell pellet, vortex, and then centrifuge to collect the supernatant containing the extracted compound.

  • HPLC/LC-MS Analysis: Analyze the collected supernatants by HPLC or LC-MS to quantify the remaining concentration of this compound at each time point.

  • Data Analysis: Plot the concentration of this compound versus time. From this plot, you can determine the degradation rate and calculate the half-life (t½) of this compound under your specific experimental conditions.

Visualizations

This compound Signaling Pathway

Allitinib_Signaling_Pathway Ligand Ligand (e.g., EGF) EGFR_HER2 EGFR/HER2 Receptor Ligand->EGFR_HER2 Dimerization Dimerization & Autophosphorylation EGFR_HER2->Dimerization This compound This compound This compound->Dimerization Inhibits PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits EGFR/HER2 signaling pathways.

Experimental Workflow for this compound Stability Assessment

Allitinib_Stability_Workflow start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock prep_working Prepare Working Solutions in Cell Culture Medium (+/- Serum, +/- Cells) prep_stock->prep_working incubate Incubate at 37°C, 5% CO2 prep_working->incubate collect_samples Collect Samples at Different Time Points incubate->collect_samples prep_analysis Sample Preparation (Protein Precipitation/Extraction) collect_samples->prep_analysis analyze Analyze by HPLC or LC-MS prep_analysis->analyze data_analysis Data Analysis: Determine Degradation Rate and Half-Life analyze->data_analysis end End data_analysis->end

Caption: Workflow for assessing this compound stability.

References

how to prevent Allitinib precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of Allitinib in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of solution?

A1: this compound, particularly as this compound tosylate, is practically insoluble in water and ethanol.[1][2] Precipitation commonly occurs when a stock solution, typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into an aqueous buffer without the proper co-solvents or solubilizing agents. The extent of precipitation can be influenced by factors such as the final concentration of this compound, the pH of the aqueous solution, temperature, and the buffer composition.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: The recommended solvent for preparing stock solutions of this compound tosylate is fresh, anhydrous DMSO.[1] this compound tosylate is highly soluble in DMSO, with a solubility of up to 124 mg/mL (199.65 mM).[1] It is crucial to use high-purity, moisture-free DMSO as absorbed moisture can reduce the solubility of the compound.[1]

Q3: I've prepared a high-concentration stock in DMSO. How can I prevent it from precipitating when I dilute it into my aqueous experimental buffer?

Q4: Is the solubility of this compound pH-dependent?

A4: While specific data on the pH-solubility profile of this compound is not available in the provided search results, the solubility of many kinase inhibitors is pH-dependent. For example, Alectinib, another tyrosine kinase inhibitor, exhibits higher solubility in acidic media.[4] It is possible that the ionization state of this compound could be influenced by pH, which would, in turn, affect its aqueous solubility. If you are experiencing precipitation, optimizing the pH of your buffer could be a potential solution, though this would need to be determined empirically.

Q5: How should I store my this compound stock solutions to prevent precipitation and degradation?

A5: this compound tosylate powder should be stored at -20°C for long-term stability (up to 3 years).[3] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles.[1] For long-term storage, these aliquots should be kept at -80°C (stable for up to 1 year).[3] For short-term storage, -20°C is acceptable for up to 1 month.[5]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. Insufficient organic solvent in the final solution.Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility. A final concentration of 1% DMSO is often used in in vitro assays.[1][3]
High final concentration of this compound.Try working with a lower final concentration of this compound in your experiment.
Incompatible buffer components.The composition of your aqueous buffer may promote precipitation. Refer to the provided experimental protocols for recommended buffer systems.
Cloudy or hazy solution after preparation. This compound has not fully dissolved.Ensure the this compound is completely dissolved in the initial stock solution. Sonication may be recommended to aid dissolution in DMSO.[3]
Partial precipitation has occurred.Centrifuge the solution to pellet any precipitate and use the clear supernatant, being mindful that the actual concentration may be lower than intended. Re-evaluate your dilution method to prevent future precipitation.
Inconsistent experimental results. Precipitation of this compound leading to variable effective concentrations.Visually inspect your solutions for any signs of precipitation before each use. Prepare fresh dilutions for each experiment to minimize the risk of precipitation over time.

Quantitative Data Summary

Table 1: Solubility of this compound Tosylate

SolventSolubilityCitation
DMSO124 mg/mL (199.65 mM)[1]
WaterInsoluble[1]
EthanolInsoluble[1]

Experimental Protocols

Protocol 1: Preparation of this compound Tosylate Stock Solution

Objective: To prepare a high-concentration stock solution of this compound tosylate in DMSO.

Materials:

  • This compound tosylate powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate the this compound tosylate vial to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound tosylate powder in a sterile tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO).

  • Vortex the solution thoroughly until the powder is completely dissolved. Visual inspection should show a clear solution with no visible particulates.

  • If dissolution is slow, sonication can be used to aid the process.[3]

  • Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Preparation of this compound Working Solution for In Vitro Kinase Assays

Objective: To prepare a working solution of this compound in a typical kinase assay buffer while preventing precipitation.

Materials:

  • This compound tosylate stock solution in DMSO (e.g., 10 mM)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 20 mM MgCl₂, 0.1 mM MnCl₂, 0.2 mM Na₃VO₄, 1 mM DTT)[1][3]

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw an aliquot of the this compound tosylate DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution in DMSO to achieve intermediate concentrations.

  • Add a small volume of the appropriate DMSO dilution to the kinase reaction buffer to reach the final desired this compound concentration. Crucially, ensure the final concentration of DMSO in the reaction mixture does not exceed a level that affects your assay (typically ≤1% v/v). For example, to achieve a 10 µM final concentration of this compound from a 1 mM stock, you would add 1 µL of the 1 mM stock to 99 µL of the kinase buffer, resulting in a final DMSO concentration of 1%.

  • Gently mix the final working solution. The solution should remain clear.

  • Use the prepared working solution immediately in your assay.

Visualizations

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic Troubleshooting this compound Precipitation cluster_causes Potential Causes cluster_solutions Solutions start Precipitation Observed? cause1 Insufficient DMSO in Final Solution start->cause1 Yes cause2 This compound Concentration Too High start->cause2 Yes cause3 Incompatible Buffer start->cause3 Yes no_precip Solution is Clear Proceed with Experiment start->no_precip No sol1 Increase Final DMSO % (e.g., to 1%) cause1->sol1 sol2 Decrease Final this compound Concentration cause2->sol2 sol3 Optimize Buffer (pH, components) cause3->sol3

Caption: Logic for troubleshooting this compound precipitation.

References

Technical Support Center: Allitinib IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing variability in Allitinib IC50 determination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as AST-1306) is an orally bioavailable, irreversible inhibitor of the receptor tyrosine kinases (RTKs) Epidermal Growth Factor Receptor (EGFR/ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[1][2][3] By binding to and inhibiting the activity of these receptors, this compound blocks their signaling pathways, which can prevent tumor cell proliferation and angiogenesis in cancers where these receptors are overexpressed.[1][2]

Q2: Which signaling pathways are targeted by this compound?

A2: this compound primarily targets the EGFR and HER2 signaling pathways.[1][2] These pathways, when activated by ligands like EGF, lead to a cascade of downstream events, including the activation of the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway, which are crucial for cell proliferation, survival, and differentiation.[4][5]

Q3: What are the common methods for determining the IC50 value of this compound?

A3: The half-maximal inhibitory concentration (IC50) of this compound is typically determined using cell-based assays that measure cell viability or proliferation after treatment with the drug. Common methods include:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]

  • SRB (Sulphorhodamine B) Assay: This assay is based on the measurement of cellular protein content and is used to determine cell density.[7]

  • Calcein-AM Assay: This fluorescence-based assay measures the intracellular esterase activity in live cells.

  • ATP-based Luminescence Assays: These assays quantify the amount of ATP present, which correlates with the number of viable cells.

Q4: What are the major sources of variability in this compound IC50 determination?

A4: Variability in IC50 values can arise from several factors, including:

  • Cell-based factors: Cell line authenticity and passage number, cell seeding density, and cell health can all impact results.[8][9]

  • Experimental conditions: Inconsistent incubation times, variations in serum concentration, and improper handling of reagents can introduce variability.[10]

  • Data analysis: The choice of curve-fitting model and the parameters used for IC50 calculation can significantly affect the final value.[11][12]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound IC50 determination experiments.

Problem Possible Cause Recommended Solution
High variability between replicate wells Uneven cell seedingEnsure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistent dispensing.
"Edge effect" in the microplateAvoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Pipetting errorsCalibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Inconsistent IC50 values across experiments Variation in cell passage numberUse cells within a consistent and defined passage number range for all experiments.
Different batches of serum or mediaTest new batches of serum and media before use in critical experiments.
Inconsistent incubation timesStrictly adhere to the optimized incubation times for cell treatment and assay development.
Poor dose-response curve (no sigmoidal shape) Inappropriate drug concentration rangePerform a preliminary experiment with a broad range of this compound concentrations to determine the optimal range for the definitive assay.
Cell resistance or insensitivityConfirm the expression of EGFR and/or HER2 in the cell line being used.
Assay interferenceCheck if this compound or the vehicle (e.g., DMSO) interferes with the assay chemistry. Run appropriate controls.
High background signal in control wells Contamination (e.g., mycoplasma)Regularly test cell cultures for mycoplasma contamination.[9]
High cell seeding densityOptimize the cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[13]

Experimental Protocols

Protocol: this compound IC50 Determination using MTT Assay

This protocol provides a general guideline for determining the IC50 of this compound in adherent cancer cell lines.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., A549, SK-OV-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in their logarithmic growth phase using trypsin-EDTA.

    • Resuspend cells in complete medium and perform a cell count.

    • Dilute the cell suspension to the desired concentration (e.g., 5,000-10,000 cells/100 µL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.[14]

Data Presentation

Table 1: Example of this compound IC50 Values in Different Cell Lines

Cell LineCancer TypeEGFR/HER2 StatusThis compound IC50 (nM)Assay Method
A549Non-small cell lung cancerEGFR wild-type50 ± 8MTT
Calu-3Non-small cell lung cancerHER2 amplified15 ± 4SRB
SK-OV-3Ovarian cancerHER2 overexpressing10 ± 3MTT
NCI-H1975Non-small cell lung cancerEGFR T790M/L858R25 ± 6SRB

Note: The IC50 values presented are hypothetical and for illustrative purposes only. Actual values will vary depending on the specific experimental conditions.

Visualizations

Signaling Pathways

Allitinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway EGF EGF EGFR EGFR EGF->EGFR Ligand Binding HER2 HER2 EGFR->HER2 Dimerization PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2->PI3K HER2->RAS This compound This compound This compound->EGFR Irreversible Inhibition This compound->HER2 Irreversible Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits EGFR and HER2 signaling pathways.

Experimental Workflow

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Cell_Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Drug_Dilution 3. This compound Serial Dilution Cell_Treatment 4. Cell Treatment (48-72h incubation) Drug_Dilution->Cell_Treatment Assay_Reagent 5. Add Viability Reagent (e.g., MTT) Incubation 6. Incubation Assay_Reagent->Incubation Measurement 7. Measure Signal (e.g., Absorbance) Incubation->Measurement Data_Normalization 8. Data Normalization Curve_Fitting 9. Dose-Response Curve Fitting Data_Normalization->Curve_Fitting IC50_Determination 10. IC50 Calculation Curve_Fitting->IC50_Determination

Caption: General workflow for this compound IC50 determination.

References

Allitinib Technical Support Center: Troubleshooting EGFR Phosphorylation Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Allitinib technical support resource. This guide is designed for researchers, scientists, and drug development professionals who are using this compound (also known as AST-1306) in their experiments. This compound is a potent, orally active, and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases, including ErbB1 (EGFR), ErbB2 (HER2), and ErbB4 (HER4).[1][2] It is engineered to bind to the kinase domain, thereby blocking the downstream signaling pathways that promote cell proliferation and survival.[3][4]

This document provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when this compound fails to inhibit EGFR phosphorylation in an experimental setting.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound is not inhibiting EGFR phosphorylation. Where should I start?

When troubleshooting, it's best to start with the most common sources of error: the compound and the experimental setup. Verify the fundamentals of your experiment before exploring complex biological causes.

Below is a logical workflow to diagnose the problem.

G cluster_0 Initial Troubleshooting Flow A Problem: this compound Fails to Inhibit p-EGFR B Step 1: Reagent & Protocol Verification A->B C Is this compound stock correctly prepared & stored? B->C Check First D Is the this compound concentration optimal? C->D E Is the treatment timeline appropriate? D->E F Step 2: Assay Control Verification E->F If Reagents OK G Do positive/negative controls work as expected? F->G H Is the p-EGFR antibody validated and working? G->H I Step 3: Biological Investigation H->I If Assay OK J Could the cell line harbor resistance mutations? I->J K Are bypass signaling pathways activated? J->K L Are off-target effects causing misleading results? K->L M Conclusion & Next Steps L->M Synthesize Findings

Caption: A step-by-step logical workflow for troubleshooting experiments.

Q2: How should I prepare and store my this compound stock solution?

Incorrect preparation or degradation of the inhibitor is a frequent cause of experimental failure.

  • Solubility: this compound is soluble in DMSO. For example, a stock solution of 85 mg/mL in DMSO can be prepared.[5] Be aware that moisture-absorbing DMSO can reduce the solubility of the compound; always use fresh, anhydrous DMSO.[5]

  • Storage: Once dissolved, aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.[2]

  • Working Dilution: When preparing your working concentration, dilute the stock solution in your cell culture medium immediately before use. Do not store diluted solutions for extended periods.

Q3: Am I using the correct concentration of this compound?

The efficacy of this compound is highly dependent on the concentration used and the specific cell line being tested. Using a concentration that is too low will result in incomplete or no inhibition.

  • IC₅₀ Values: The IC₅₀ is the concentration of an inhibitor required to reduce the activity of a kinase by 50%. While these values are a good starting point, the optimal concentration in a cell-based assay is typically higher. This compound is a potent inhibitor of the ErbB family.[6][7]

TargetIC₅₀ (Cell-Free Assay)Reference
EGFR (ErbB1) 0.5 nM[2][7]
ErbB2 (HER2) 3 nM[2][6]
ErbB4 (HER4) 0.8 nM[2]
EGFR T790M/L858R 12 nM[2]
  • Cell-Based Concentration: For cell-based assays, a dose-response experiment is crucial. A common starting range is between 0.1 µM and 10 µM.[2][8] Studies have shown significant, concentration-dependent growth inhibition in various cell lines within this range.[2] It's important to note that some preclinical studies use inhibitor concentrations that are not clinically achievable, which can lead to misleading results.[9]

Q4: My cells are dying after treatment, but I still see EGFR phosphorylation. What is happening?

This result can be confusing but may indicate a few possibilities:

  • Off-Target Cytotoxicity: this compound, like most kinase inhibitors, may have off-target effects, especially at higher concentrations.[10][11] The observed cell death could be due to the inhibition of other essential kinases unrelated to EGFR.[11][12] If cell death occurs rapidly, it might precede the expected reduction in p-EGFR levels.

  • Downstream Pathway Independence: The cell line might be "addicted" to a downstream signaling component (e.g., mutant KRAS or PI3KCA), making it sensitive to other effects of the drug while the upstream EGFR signaling remains active or irrelevant for survival.[8]

  • Assay Artifact: Ensure your cell viability assay is providing an accurate picture. Assays like MTT measure metabolic activity, which can sometimes be misleading.[13] It is advisable to confirm cell death with a secondary method, such as a trypan blue exclusion assay or a cytotoxicity assay that measures membrane integrity.

Q5: Could my cell line be resistant to this compound?

If you have confirmed your compound and assay are working correctly, the lack of inhibition may be due to intrinsic or acquired resistance in your cell line.

  • On-Target Resistance: Although this compound is effective against the common T790M resistance mutation, other mutations within the EGFR kinase domain could potentially alter the drug's binding site, reducing its efficacy.[6][14]

  • Bypass Pathway Activation: This is a common mechanism of resistance to targeted therapies.[15] The cancer cells can activate alternative signaling pathways to bypass the EGFR blockade and maintain downstream signaling for proliferation and survival.[16][17] Key bypass pathways include:

    • HER3 (ErbB3) Activation: Upregulation of ligands like Neuregulin 1 (NRG1) can activate HER3, which then dimerizes with and activates EGFR or other family members, restoring downstream signaling.[16]

    • MET Amplification: Overexpression of the MET receptor tyrosine kinase can drive signaling independently of EGFR.[17]

    • IGF-1R Activation: The insulin-like growth factor 1 receptor pathway can also provide an alternative survival signal.[16]

  • Downstream Mutations: Mutations in genes downstream of EGFR, such as KRAS, BRAF, or PIK3CA, can render the cell independent of upstream EGFR signaling.[8] If these pathways are constitutively active, inhibiting EGFR will have no effect on cell proliferation or survival. A study of 76 cancer cell lines found that KRAS mutation status was a potential predictive biomarker for this compound response.[8]

G cluster_0 EGFR Signaling & Resistance cluster_1 Bypass Pathways EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS pY PI3K PI3K EGFR->PI3K pY This compound This compound This compound->EGFR MET MET MET->RAS Resistance MET->PI3K Resistance HER3 HER3 HER3->RAS Resistance HER3->PI3K Resistance IGF1R IGF-1R IGF1R->RAS Resistance IGF1R->PI3K Resistance RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and potential bypass mechanisms of resistance.

Detailed Experimental Protocols

Protocol 1: Western Blot for Phospho-EGFR (p-EGFR) and Total EGFR

This protocol is a standard method to qualitatively or semi-quantitatively measure the levels of phosphorylated and total EGFR in cell lysates.[18][19]

G cluster_0 Western Blot Workflow A 1. Seed & Treat Cells (Include Controls) B 2. Lyse Cells & Quantify Protein C 3. SDS-PAGE Separation D 4. Transfer to PVDF Membrane E 5. Block Membrane (e.g., 5% BSA) F 6. Primary Antibody Incubation (p-EGFR, Total EGFR, Loading Control) G 7. Secondary Antibody Incubation (HRP-conjugated) H 8. ECL Detection & Imaging

References

addressing inconsistent Allitinib efficacy in replicate experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in Allitinib efficacy during replicate experiments. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as AST-1306) is an orally bioavailable, irreversible inhibitor of the receptor tyrosine kinases (RTKs) Epidermal Growth Factor Receptor (EGFR; ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2; ErbB2).[1] Upon administration, this compound selectively and irreversibly binds to and inhibits the activity of both EGFR and HER2, which in turn blocks their signaling pathways.[1] This inhibition can stifle tumor growth and angiogenesis in cancer cells that overexpress these receptors.[1]

Q2: Which signaling pathways are affected by this compound?

A2: this compound primarily targets the EGFR and ErbB2 signaling pathways. Upon activation by ligand binding (for EGFR) and subsequent dimerization, these receptors autophosphorylate, creating docking sites for downstream signaling proteins. This leads to the activation of multiple downstream cascades, including the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway, which are crucial for cell proliferation, survival, and migration. By irreversibly binding to EGFR and ErbB2, this compound prevents this phosphorylation and subsequent activation of these downstream pathways.

Allitinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimer EGFR/ErbB2 Heterodimer EGFR->Dimer ErbB2 ErbB2 ErbB2->Dimer RAS RAS Dimer->RAS PI3K PI3K Dimer->PI3K This compound This compound This compound->Dimer Inhibits Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

This compound inhibits EGFR/ErbB2 signaling pathways.

Q3: What are the recommended storage and stability guidelines for this compound?

A3: Proper storage of this compound is crucial for maintaining its potency. For long-term storage, this compound powder should be stored at -20°C for up to 3 years. In solvent, it can be stored at -80°C for up to 6 months and at -20°C for one month. It is important to avoid repeated freeze-thaw cycles.

Q4: What are some known IC50 values for this compound in different cancer cell lines?

A4: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cancer cell line, largely due to the expression levels and mutation status of EGFR and ErbB2. A study of 76 cancer cell lines found that head and neck, esophageal, melanoma, and lung cancer-derived cell lines showed stronger cytotoxicity.[2] The study categorized cell lines as highly sensitive (HS), moderately sensitive (MS), or resistant (R).[2]

Cell Line CategoryNumber of Cell LinesPercentage
Highly Sensitive (HS)2836.8%
Moderately Sensitive (MS)1925.0%
Resistant (R)2938.1%

Data from a study on the cytotoxicity of this compound in a large panel of human cancer-derived cell lines.[2]

Troubleshooting Guide for Inconsistent this compound Efficacy

Inconsistent results in replicate experiments with this compound can arise from a variety of factors. This guide provides a structured approach to troubleshooting these issues.

Troubleshooting_Workflow cluster_reagents Reagent Integrity cluster_cells Cellular Factors cluster_assay Assay Parameters Inconsistent_Results Inconsistent this compound Efficacy Allitinib_Prep Check this compound Stock & Working Solutions Inconsistent_Results->Allitinib_Prep Cell_Auth Authenticate Cell Line (STR Profiling) Inconsistent_Results->Cell_Auth Protocol_Review Review & Standardize Experimental Protocol Inconsistent_Results->Protocol_Review Reagent_QC Verify Other Reagent Quality (e.g., Media, Serum) Allitinib_Prep->Reagent_QC Culture_Conditions Standardize Culture Conditions (Passage #, Density) Cell_Auth->Culture_Conditions Mycoplasma Test for Mycoplasma Contamination Culture_Conditions->Mycoplasma Assay_Controls Check Positive & Negative Controls Protocol_Review->Assay_Controls Instrument_Cal Verify Instrument Calibration & Performance Assay_Controls->Instrument_Cal

A logical workflow for troubleshooting inconsistent results.
Issue 1: Variability in IC50 Values Across Replicates

Possible Cause Troubleshooting Step
Inaccurate Drug Concentration - Prepare fresh stock and working solutions of this compound. Ensure complete dissolution. - Verify the accuracy of pipettes used for serial dilutions. - Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.
Cell Line Instability or Misidentification - Authenticate your cell line using Short Tandem Repeat (STR) profiling. - Use cells within a consistent and low passage number range for all experiments. - Ensure consistent cell seeding density across all wells and plates.
Inconsistent Cell Culture Conditions - Standardize the duration of cell culture before and after drug treatment. - Use the same batch of media, serum, and other reagents for all replicate experiments. - Monitor and maintain consistent incubator conditions (temperature, CO2, humidity).
Assay-Specific Issues (e.g., MTT, SRB) - Ensure a linear relationship between cell number and absorbance in your chosen assay. - Be aware that components in the media or the drug itself can interfere with the assay readout. - For MTT assays, ensure complete solubilization of formazan crystals.
Presence of Serum The presence of human serum can interfere with the efficacy of EGFR inhibitors, leading to an increased IC50.[3] Consider using serum-free media or a reduced-serum media for the duration of the drug treatment if appropriate for your cell line.
Issue 2: Inconsistent Inhibition of EGFR/ErbB2 Phosphorylation in Western Blots
Possible Cause Troubleshooting Step
Suboptimal Sample Preparation - Work quickly and keep samples on ice to minimize protein degradation and dephosphorylation. - Always include phosphatase and protease inhibitors in your lysis buffer.
Inefficient Protein Transfer - Optimize transfer conditions (voltage, time) for your specific gel and membrane type. - Confirm successful transfer by staining the membrane with Ponceau S before blocking.
Antibody Issues - Use phospho-specific antibodies that have been validated for Western blotting. - Optimize primary and secondary antibody concentrations and incubation times. - Use a blocking buffer compatible with phospho-antibody detection (e.g., BSA instead of milk, as casein in milk is a phosphoprotein).
Low Phospho-Protein Signal - Ensure that your cells have been stimulated with an appropriate ligand (e.g., EGF) to induce receptor phosphorylation before this compound treatment, if necessary for your experimental design. - Load a sufficient amount of protein onto the gel. - Use an enhanced chemiluminescence (ECL) substrate for detection.
Issue 3: Emergence of Drug Resistance
Possible Cause Troubleshooting Step
On-Target Mutations - Sequence the EGFR and ErbB2 genes in your resistant cell line population to identify potential mutations in the drug-binding pocket. Resistance to other tyrosine kinase inhibitors is often associated with secondary mutations in the kinase domain.[4][5]
Activation of Bypass Pathways - Investigate the activation status of other receptor tyrosine kinases (e.g., MET, IGF-1R) that could compensate for EGFR/ErbB2 inhibition.[6] - Perform a phospho-kinase array to screen for upregulated signaling pathways in resistant cells.
Drug Efflux - Use inhibitors of drug efflux pumps (e.g., verapamil for P-glycoprotein) to see if sensitivity to this compound is restored.

Detailed Experimental Protocols

Protocol 1: Western Blotting for Phospho-EGFR and Phospho-ErbB2

This protocol provides a general guideline for assessing the inhibition of EGFR and ErbB2 phosphorylation by this compound.

1. Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Serum-starve the cells for 12-24 hours if necessary to reduce basal receptor phosphorylation. c. Pre-treat cells with various concentrations of this compound for the desired time (e.g., 2-4 hours). d. If investigating ligand-induced phosphorylation, stimulate cells with a known concentration of EGF or heregulin for a short period (e.g., 15-30 minutes) before lysis.

2. Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C. e. Collect the supernatant containing the protein lysate.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. Sample Preparation and SDS-PAGE: a. Normalize all samples to the same protein concentration with lysis buffer. b. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. d. Run the gel until the dye front reaches the bottom.

5. Protein Transfer: a. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. Confirm transfer efficiency with Ponceau S staining.

6. Immunoblotting: a. Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against phospho-EGFR (e.g., Tyr1068), phospho-ErbB2 (e.g., Tyr1248), total EGFR, total ErbB2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Dilute antibodies in 5% BSA in TBST according to the manufacturer's recommendations. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

7. Detection: a. Incubate the membrane with an ECL substrate according to the manufacturer's instructions. b. Capture the chemiluminescent signal using a digital imager or X-ray film.

Protocol 2: MTT Cell Proliferation Assay

This protocol outlines a method to determine the cytotoxic effect of this compound on cancer cell lines.

1. Cell Seeding: a. Harvest and count cells, ensuring high viability (>95%). b. Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. c. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

2. Drug Treatment: a. Prepare serial dilutions of this compound in complete growth medium at 2x the final desired concentrations. b. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells. c. Incubate the plate for the desired treatment duration (e.g., 72 hours).

3. MTT Addition: a. Prepare a 5 mg/mL stock solution of MTT in sterile PBS. b. Add 20 µL of the MTT stock solution to each well. c. Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

4. Solubilization of Formazan: a. Carefully remove the medium from each well. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

5. Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader. b. Use a reference wavelength of 630 nm to subtract background absorbance.

6. Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

References

Validation & Comparative

Navigating Resistance: A Comparative Guide to Allitinib and Other EGFR Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for non-small cell lung cancer (NSCLC) patients harboring activating EGFR mutations. However, the emergence of drug resistance remains a significant clinical challenge, driving the development of next-generation inhibitors. This guide provides a comprehensive comparison of Allitinib (AST-1306), an irreversible EGFR TKI, with other commercially available EGFR TKIs, focusing on their cross-resistance profiles and the underlying molecular mechanisms.

Introduction to this compound

This compound is an orally bioavailable, irreversible inhibitor of the EGFR and ErbB2 (HER2) receptor tyrosine kinases.[1][2] It was designed to overcome acquired resistance to first- and second-generation EGFR TKIs.[1] this compound is currently under investigation in clinical trials, including a study evaluating its efficacy and safety in combination with the multi-target TKI anlotinib in lung cancer.[3]

Mechanisms of EGFR TKI Resistance

Resistance to EGFR TKIs can be broadly categorized into two main types:

  • On-target resistance involves alterations in the EGFR gene itself, preventing the inhibitor from binding effectively. The most common on-target resistance mechanisms include:

    • T790M "gatekeeper" mutation: This mutation in exon 20 of the EGFR gene accounts for approximately 50-60% of acquired resistance to first-generation TKIs like gefitinib and erlotinib.

    • C797S mutation: This mutation arises in the covalent binding site of irreversible TKIs like osimertinib and can confer resistance to this third-generation inhibitor.

  • Off-target resistance involves the activation of alternative signaling pathways that bypass the need for EGFR signaling. Key off-target mechanisms include:

    • MET amplification: Overexpression of the MET receptor tyrosine kinase can drive tumor growth independently of EGFR.

    • KRAS mutations: Activating mutations in the KRAS gene, a downstream effector in the EGFR pathway, can lead to constitutive signaling and resistance to EGFR inhibition.[4]

    • Phenotypic transformation: This can include the transition from NSCLC to small cell lung cancer (SCLC), which is less dependent on EGFR signaling.

Quantitative Comparison of In Vitro Activity

The following table summarizes the available in vitro inhibitory activity (IC50) of this compound against various EGFR isoforms and in different cell lines. Data for other EGFR TKIs will be added as it becomes available in the literature to provide a comprehensive cross-resistance profile.

Target/Cell LineEGFR Mutation StatusThis compound (AST-1306) IC50 (nM)Gefitinib IC50 (nM)Erlotinib IC50 (nM)Afatinib IC50 (nM)Osimertinib IC50 (nM)
Enzymatic Assay
EGFR (Wild-Type)Wild-Type0.5[1]
ErbB2 (HER2)-3[1]
EGFR (L858R/T790M)L858R/T790M12[1]
Cell-Based Assays
H292Wild-Type EGFRHighly Sensitive*[4]

* In the study by Silva-Oliveira et al., H292 cells were classified as "highly sensitive" to this compound, but a specific IC50 value was not provided. The study also demonstrated that transfection of H292 cells with activating KRAS mutations (p.G12D and p.G12S) led to a resistant phenotype.[4]

Signaling Pathways and Experimental Workflows

To understand the mechanisms of action and resistance, it is crucial to visualize the involved signaling pathways and the experimental procedures used to evaluate drug efficacy.

EGFR Signaling Pathway

The following diagram illustrates the simplified EGFR signaling pathway and the points of inhibition by TKIs. Activation of EGFR leads to the stimulation of downstream pathways such as RAS-RAF-MEK-ERK and PI3K-AKT-mTOR, which promote cell proliferation and survival.

EGFR_Signaling_Pathway EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Activation EGF EGF (Ligand) EGF->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation TKI EGFR TKI (e.g., this compound) TKI->EGFR TKI_Cross_Resistance_Workflow Experimental Workflow for TKI Cross-Resistance Start Start: Select NSCLC Cell Lines (Sensitive & Resistant Phenotypes) Culture Cell Culture & Maintenance Start->Culture Treatment Treat with serial dilutions of This compound & other EGFR TKIs Culture->Treatment Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability Western Western Blot Analysis (p-EGFR, p-AKT, etc.) Treatment->Western IC50 Calculate IC50 Values Viability->IC50 Analysis Data Analysis & Comparison IC50->Analysis Western->Analysis Conclusion Conclusion on Cross-Resistance Profile Analysis->Conclusion

References

The Synergistic Potential of Allitinib and MEK Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide explores the promising synergistic effects of combining Allitinib, a potent EGFR and HER2 inhibitor, with MEK inhibitors for cancer therapy. While direct preclinical or clinical studies on the specific combination of this compound and ME-K inhibitors are not yet available, a substantial body of evidence from studies on analogous EGFR/HER2 inhibitors provides a strong rationale for this therapeutic strategy.

This compound is an orally bioavailable, irreversible inhibitor of the receptor tyrosine kinases (RTKs) epidermal growth factor receptor (EGFR; ErbB1) and human epidermal growth factor receptor 2 (HER2; ErbB2).[1] By binding to and inhibiting these receptors, this compound can disrupt signaling pathways that are crucial for tumor cell proliferation and vascularization in many types of cancer.[1] MEK inhibitors, on the other hand, target the MAP-K/ERK pathway, a critical downstream signaling cascade involved in cell proliferation and survival.[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16] Combining these two classes of drugs offers a dual-pronged attack on cancer cells, potentially leading to enhanced efficacy and overcoming mechanisms of drug resistance.

The Rationale for Combination Therapy

The EGFR/HER2 and RAS/RAF/MEK/ERK pathways are interconnected signaling cascades that play pivotal roles in cell growth, differentiation, and survival. Dysregulation of these pathways is a hallmark of many cancers.

EGFR_MEK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand EGFR/HER2 EGFR/HER2 Ligand->EGFR/HER2 Activation RAS RAS EGFR/HER2->RAS Activates PI3K PI3K EGFR/HER2->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival This compound This compound This compound->EGFR/HER2 Inhibits MEK_Inhibitor MEK Inhibitor MEK_Inhibitor->MEK Inhibits

Fig. 1: Simplified EGFR/HER2 and MAPK signaling pathways and points of inhibition.

Targeting a single point in these pathways can lead to the activation of alternative signaling routes, resulting in drug resistance. For instance, inhibition of EGFR can sometimes lead to the reactivation of the MAPK pathway downstream. By simultaneously inhibiting both EGFR/HER2 and MEK, this combination therapy can potentially block these escape mechanisms, leading to a more profound and durable anti-tumor response.

Preclinical Evidence for Synergy

Numerous preclinical studies have demonstrated the synergistic effects of combining EGFR and MEK inhibitors in various cancer models.

Synergistic Growth Inhibition in Non-Small Cell Lung Cancer (NSCLC)

In EGFR-dependent NSCLC cell lines, the combination of EGFR inhibitors and MEK inhibitors has been shown to result in synergistic cytotoxicity.[2][3] This enhanced effect was observed in cell lines with and without EGFR mutations, including those with the T790M resistance mutation.[2][3] Studies have shown that while MEK inhibition alone has a modest effect, its combination with an EGFR inhibitor leads to a significant increase in apoptosis.[5]

Cell LineEGFR InhibitorMEK InhibitorCombination EffectReference
EGFR-dependent NSCLCErlotinib/GefitinibAZD6244Synergistic Cytotoxicity[2][3]
EGFR-mutant NSCLCWZ4002TrametinibEnhanced Apoptosis, Prevention of Resistance[5]
Gefitinib-resistant NSCLCGefitinibAZD6244Synergistic Growth Blockade[11]
Overcoming Resistance in Gastric Cancer

In human gastric cancer cell lines with wild-type EGFR, the combination of an EGFR inhibitor (gefitinib) and a MEK inhibitor (AZD6244) showed synergistic antiproliferative effects.[4][6] The study found that MEK inhibition could lead to the activation of the AKT pathway via EGFR/HER3 signaling as a feedback mechanism. The addition of an EGFR inhibitor effectively blocked this escape route, resulting in enhanced apoptosis.[4][6]

Cell LineEGFR InhibitorMEK InhibitorCombination EffectReference
EGFR WT Gastric CancerGefitinibAZD6244Synergistic Antiproliferative Effects[4][6]
Potential in HER2-Positive Breast Cancer

Preclinical evaluations in HER2-positive breast cancer cell lines, including those with acquired resistance to trastuzumab or lapatinib, have shown that the combination of a MEK inhibitor (refametinib) with a dual EGFR/HER2 inhibitor (lapatinib) resulted in synergistic inhibition of cell growth in several cell lines.[7][9]

Cell Line ModelsHER2-Targeted TherapyMEK InhibitorCombination EffectReference
HER2+ Breast CancerLapatinibRefametinibSynergistic Growth Inhibition[7][9]

Experimental Protocols

The following provides a general overview of the methodologies used in the cited preclinical studies to evaluate the synergy between EGFR/HER2 and MEK inhibitors.

Experimental_Workflow Cell_Culture Cancer Cell Line Culture (e.g., NSCLC, Gastric, Breast) Drug_Treatment Treatment with: - this compound (or analogue) alone - MEK Inhibitor alone - Combination of both Cell_Culture->Drug_Treatment Xenograft_Model In Vivo Xenograft Models Cell_Culture->Xenograft_Model Viability_Assay Cell Viability/Proliferation Assays (e.g., MTT, SRB) Drug_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assays (e.g., Annexin V, Caspase activity) Drug_Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (p-EGFR, p-HER2, p-MEK, p-ERK, p-AKT) Drug_Treatment->Western_Blot Data_Analysis Data Analysis (IC50, Combination Index) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Tumor_Growth_Measurement Tumor Growth Measurement Xenograft_Model->Tumor_Growth_Measurement Tumor_Growth_Measurement->Data_Analysis

Fig. 2: General experimental workflow for assessing synergy.
Cell Lines and Culture

A variety of human cancer cell lines are used, including those derived from non-small cell lung cancer, gastric cancer, and breast cancer, with known mutational statuses for genes like EGFR, KRAS, and PIK3CA. Cells are typically cultured in appropriate media supplemented with fetal bovine serum.

In Vitro Synergy Assessment
  • Cell Viability Assays: To determine the effect of the drugs on cell proliferation, assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay are commonly employed. Cells are treated with a range of concentrations of each drug alone and in combination.

  • Combination Index (CI): The synergistic, additive, or antagonistic effects of the drug combination are quantified by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy.

  • Apoptosis Assays: To measure programmed cell death, techniques like Annexin V/Propidium Iodide staining followed by flow cytometry are used. Western blotting for key apoptosis markers like cleaved PARP and caspases is also performed.

  • Western Blot Analysis: To investigate the effects on signaling pathways, protein lysates from treated cells are analyzed by Western blotting using antibodies against total and phosphorylated forms of key proteins such as EGFR, HER2, MEK, ERK, and AKT.

In Vivo Studies
  • Xenograft Models: To evaluate the in vivo efficacy of the combination, human cancer cells are implanted into immunocompromised mice. Once tumors are established, mice are treated with the individual drugs or the combination, and tumor growth is monitored over time.

Conclusion and Future Directions

The existing preclinical data strongly supports the hypothesis that combining an EGFR/HER2 inhibitor like this compound with a MEK inhibitor can be a highly effective therapeutic strategy. This combination has the potential to produce synergistic anti-tumor effects and overcome acquired resistance mechanisms.

Future research should focus on direct preclinical studies of this compound in combination with various MEK inhibitors to confirm these synergistic effects and to identify the most potent combinations and optimal dosing schedules. Ultimately, well-designed clinical trials will be necessary to translate these promising preclinical findings into tangible benefits for cancer patients.

References

Predicting Tumor Sensitivity to Allitinib: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Allitinib (AST-1306) is a potent, irreversible inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), two key drivers of tumor growth and proliferation.[1][2][3] This guide provides a comprehensive overview of biomarkers for predicting tumor sensitivity to this compound, offering a comparative analysis with alternative therapeutic strategies and detailing the experimental methodologies to support further research and development. This compound selectively and irreversibly binds to and inhibits the activity of both EGFR and HER2, which can prevent the signaling they mediate.[1][2] This action may inhibit tumor growth and angiogenesis in tumor cells that overexpress these receptor tyrosine kinases.[1][2]

Mechanism of Action and Targeted Signaling Pathways

This compound exerts its anti-tumor effects by blocking the phosphorylation of EGFR and HER2, thereby inhibiting their downstream signaling cascades.[4] This irreversible inhibition is also effective against the EGFR T790M/L858R mutation, a common mechanism of acquired resistance to first-generation EGFR inhibitors.[4] The primary signaling pathways affected by this compound are central to cell proliferation, survival, and angiogenesis.

Allitinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_drug Drug Action cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2 HER2 HER2->RAS HER2->PI3K This compound This compound This compound->EGFR inhibits This compound->HER2 inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Predictive Biomarkers for this compound Sensitivity

The identification of reliable biomarkers is crucial for patient stratification and for maximizing the therapeutic benefit of this compound. Key potential biomarkers are summarized below.

Biomarker CategorySpecific BiomarkerTumor TypePredictive Value for this compound Sensitivity
Receptor Status HER2 Amplification/OverexpressionBreast Cancer, Gastric CancerHigh
EGFR Amplification/OverexpressionNon-Small Cell Lung Cancer (NSCLC), Head and Neck Squamous Cell Carcinoma (HNSCC)Moderate to High
Gene Mutations EGFR Activating Mutations (e.g., exon 19 del, L858R)NSCLCHigh
EGFR T790M Resistance MutationNSCLCHigh
HER2 Activating MutationsVarious Solid TumorsHigh
Epigenetic Modifications MGMT Gene MethylationHNSCCHigh
DAPK Gene MethylationHNSCCHigh

Comparison with Alternative Therapies

This compound offers a promising therapeutic option, particularly in tumors with specific molecular profiles. A comparison with other targeted therapies is presented below.

Therapeutic AgentTarget(s)Key IndicationsCommon Resistance Mechanisms
This compound EGFR, HER2 (irreversible)NSCLC, HER2+ Breast CancerLimited data on resistance
Gefitinib/Erlotinib EGFR (reversible)NSCLCT790M mutation, MET amplification
Osimertinib EGFR (T790M mutant selective)NSCLCC797S mutation, MET amplification
Trastuzumab HER2 (monoclonal antibody)HER2+ Breast Cancer, Gastric CancerPIK3CA mutations, loss of PTEN
Lapatinib EGFR, HER2 (reversible)HER2+ Breast CancerPIK3CA mutations, activation of alternative pathways

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation and clinical implementation of biomarkers.

Immunohistochemistry (IHC) for HER2/EGFR Overexpression

Objective: To determine the protein expression level of HER2 and EGFR in tumor tissue.

Protocol:

  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0) or EDTA buffer (pH 9.0).

  • Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide. Non-specific binding is blocked with a protein block solution.

  • Primary Antibody Incubation: Sections are incubated with a primary antibody specific for HER2 (e.g., HercepTest™) or EGFR.

  • Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen substrate (e.g., DAB).

  • Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.

  • Scoring: Staining intensity and the percentage of positive tumor cells are scored according to established guidelines (e.g., ASCO/CAP guidelines for HER2).

DNA Sequencing for EGFR/HER2 Mutations

Objective: To identify activating or resistance mutations in the EGFR and ERBB2 (HER2) genes.

Protocol:

  • DNA Extraction: Genomic DNA is extracted from tumor tissue or circulating tumor DNA (ctDNA) from plasma.

  • PCR Amplification: Specific exons of EGFR (e.g., 18-21) and ERBB2 are amplified using polymerase chain reaction (PCR).

  • Sequencing: The amplified PCR products are sequenced using Sanger sequencing or next-generation sequencing (NGS) platforms.

  • Data Analysis: Sequencing data is analyzed to identify single nucleotide variants (SNVs), insertions, and deletions compared to a reference sequence.

Experimental_Workflow Tumor_Sample Tumor Sample (FFPE or Plasma) DNA_Extraction DNA/Protein Extraction Tumor_Sample->DNA_Extraction IHC Immunohistochemistry (IHC) DNA_Extraction->IHC Sequencing DNA Sequencing (NGS/Sanger) DNA_Extraction->Sequencing Methylation_Analysis Methylation-Specific PCR DNA_Extraction->Methylation_Analysis Data_Analysis Data Analysis & Biomarker Identification IHC->Data_Analysis Sequencing->Data_Analysis Methylation_Analysis->Data_Analysis Treatment_Decision This compound Treatment Decision Data_Analysis->Treatment_Decision

Methylation-Specific PCR (MSP) for MGMT/DAPK Methylation

Objective: To determine the methylation status of the MGMT and DAPK gene promoters.

Protocol:

  • DNA Extraction and Bisulfite Conversion: Genomic DNA is extracted from tumor tissue and treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • PCR Amplification: Two separate PCR reactions are performed for each gene using primers specific for either the methylated or the unmethylated DNA sequence.

  • Gel Electrophoresis: The PCR products are resolved on an agarose gel. The presence of a PCR product in the reaction with methylation-specific primers indicates methylation, while a product in the reaction with unmethylation-specific primers indicates a lack of methylation.

The continued investigation and validation of these biomarkers will be instrumental in personalizing cancer therapy and optimizing the clinical use of this compound. Further research into novel resistance mechanisms will also be critical for the development of next-generation therapeutic strategies.

References

Efficacy of Allitinib in Patient-Derived Organoids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of precision oncology, patient-derived organoids (PDOs) are emerging as a pivotal platform for preclinical drug evaluation, offering a three-dimensional model that recapitulates the complex biology of a patient's tumor. This guide provides a comparative analysis of the efficacy of Allitinib, an irreversible epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinase inhibitor, within these advanced models. This document is intended for researchers, scientists, and drug development professionals to objectively assess the performance of this compound against other therapeutic alternatives, supported by available experimental data and detailed methodologies.

Comparative Efficacy of EGFR Inhibitors in Patient-Derived Organoids

While direct comparative studies of this compound's efficacy in patient-derived organoids are not extensively available in publicly accessible research, its mechanism of action as a potent EGFR and HER2 inhibitor places it within a class of drugs that have been evaluated in these systems. The following table summarizes hypothetical comparative data based on typical responses observed for different generations of EGFR inhibitors in PDOs from non-small cell lung cancer (NSCLC) patients with specific EGFR mutations. This data is illustrative and aims to provide a framework for evaluating this compound's potential performance.

DrugDrug ClassTarget EGFR MutationsMean IC50 (µM) in PDOsReference
This compound Irreversible Pan-ErbB InhibitorExon 19 deletions, L858R, HER2 amplificationsData Not AvailableN/A
Gefitinib 1st Gen. EGFR TKIExon 19 deletions, L858R0.5 - 5.0[1]
Afatinib 2nd Gen. EGFR TKIExon 19 deletions, L858R, some uncommon mutations0.01 - 0.1[1][2]
Dacomitinib 2nd Gen. EGFR TKIExon 19 deletions, L858R0.01 - 0.1[1][3]
Osimertinib 3rd Gen. EGFR TKIExon 19 deletions, L858R, T790M0.01 - 0.05[1]

Note: The IC50 values are representative ranges from literature on PDOs and can vary significantly based on the specific organoid line, tumor heterogeneity, and experimental conditions.

Experimental Protocols

The generation and utilization of PDOs for drug efficacy studies involve a series of meticulous steps to ensure the fidelity of the model to the original patient tumor.

Establishment of Patient-Derived Organoids
  • Tissue Acquisition and Processing: Fresh tumor tissue is obtained from surgical resections or biopsies and transported in a sterile, nutrient-rich medium on ice. The tissue is minced and enzymatically digested to release individual cells and small cell clusters.

  • Embedding in Extracellular Matrix: The cell suspension is embedded in a basement membrane extract (e.g., Matrigel) which provides the necessary scaffold and growth factors for 3D self-organization.

  • Culture and Expansion: The Matrigel domes containing the cells are cultured in a specialized organoid growth medium. The composition of the medium is tailored to the tumor type and often contains a cocktail of growth factors, inhibitors, and supplements to support the growth of the cancerous epithelium while suppressing stromal cells.

  • Cryopreservation and Biobanking: Established organoid lines are cryopreserved to create a living biobank for future studies.

Drug Sensitivity and Viability Assays
  • Organoid Seeding: Established PDOs are dissociated into smaller fragments or single cells and seeded into multi-well plates.

  • Drug Treatment: A dilution series of the test compounds (e.g., this compound, other EGFR inhibitors) is added to the culture medium.

  • Incubation: The treated organoids are incubated for a defined period (typically 72-120 hours) to allow for the assessment of the drug's effect on cell viability and growth.

  • Viability Assessment: Cell viability is quantified using assays such as CellTiter-Glo® 3D, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The luminescence or fluorescence readings are normalized to untreated controls, and dose-response curves are generated to calculate the half-maximal inhibitory concentration (IC50) for each drug.

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effect by irreversibly inhibiting the kinase activity of EGFR and HER2, thereby blocking downstream signaling pathways crucial for tumor cell proliferation, survival, and metastasis.

EGFR_HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras HER2 HER2 PI3K PI3K HER2->PI3K This compound This compound This compound->EGFR Inhibits This compound->HER2 Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: EGFR and HER2 signaling pathways inhibited by this compound.

The diagram above illustrates how the binding of growth factors to EGFR and the dimerization of HER2 activate downstream pathways like the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR cascades. These pathways ultimately promote cellular processes that drive tumor growth. This compound's irreversible binding to EGFR and HER2 blocks these signaling cascades.

Experimental Workflow for Drug Efficacy Testing in PDOs

The process of evaluating drug efficacy in PDOs follows a structured workflow from patient sample to data analysis.

PDO_Workflow Patient Patient Tumor Tissue (Biopsy/Resection) Digestion Enzymatic Digestion & Cell Isolation Patient->Digestion Embedding Embedding in Extracellular Matrix Digestion->Embedding Culture 3D Organoid Culture & Expansion Embedding->Culture Seeding Organoid Seeding in Multi-well Plates Culture->Seeding Treatment Drug Treatment (e.g., this compound) Seeding->Treatment Assay Viability Assay (e.g., CellTiter-Glo) Treatment->Assay Analysis Data Analysis (IC50 Determination) Assay->Analysis

Caption: Workflow for drug efficacy testing in patient-derived organoids.

This workflow highlights the key stages involved in using PDOs as a preclinical model for assessing the efficacy of therapeutic agents like this compound.

Conclusion

Patient-derived organoids represent a significant advancement in preclinical cancer modeling, offering a more clinically relevant platform for evaluating novel therapeutics. While specific comparative data for this compound in PDOs is still emerging, its mechanism as a potent, irreversible inhibitor of EGFR and HER2 suggests its potential as an effective agent in tumors driven by these pathways. The experimental frameworks and protocols outlined in this guide provide a basis for the continued evaluation of this compound and other targeted therapies in this promising model system. Further head-to-head studies in well-characterized PDOs are warranted to definitively establish the comparative efficacy of this compound.

References

meta-analysis of irreversible EGFR inhibitors including Allitinib

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Irreversible EGFR Inhibitors: Focus on Allitinib

This guide provides a comparative analysis of this compound, an irreversible epidermal growth factor receptor (EGFR) inhibitor, with other agents in its class. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its performance, supported by available experimental data.

Introduction to Irreversible EGFR Inhibitors

The epidermal growth factor receptor (EGFR) is a key target in oncology, with its dysregulation implicated in various cancers.[1][2] Irreversible EGFR inhibitors represent a significant advancement in targeted cancer therapy. Unlike first-generation reversible inhibitors, these agents form a covalent bond with the cysteine residue in the ATP-binding site of the EGFR kinase domain, leading to sustained inhibition.[3][4] This mechanism can overcome certain forms of resistance that arise with reversible inhibitors, such as the T790M mutation.[3][5] Second-generation inhibitors like afatinib and dacomitinib, and third-generation inhibitors such as osimertinib, fall into this category, each with distinct profiles against EGFR mutations and other members of the ErbB family of receptors.[4][5]

This compound (AST-1306) is an orally bioavailable, irreversible inhibitor of EGFR (ErbB1) and HER2 (ErbB2).[2][6] Its mechanism involves selectively and irreversibly binding to and inhibiting the activity of these receptor tyrosine kinases, which can block tumor growth and angiogenesis in cancers that overexpress these receptors.[6]

Comparative Efficacy and Cytotoxicity

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines [2]

Cell Line ClassificationPercentage of Cell LinesPredominant Cancer Types
Highly Sensitive (HS)36.8%Head and neck, esophageal, melanoma, lung
Moderately Sensitive (MS)25.0%-
Resistant (R)38.1%-

Source: Adapted from a study on the cytotoxicity of this compound.[2]

Notably, the study found a significant association between KRAS mutations and resistance to this compound.[2] Transfection of an this compound-sensitive lung cancer cell line with common activating KRAS mutations (p.G12D and p.G12S) reversed the sensitive phenotype, highlighting KRAS mutation status as a potential predictive biomarker for this compound response.[2]

For comparison, other irreversible EGFR inhibitors have shown varied efficacy depending on the EGFR mutation status. For instance, afatinib is effective against wild-type EGFR, while pyrimidine-based irreversible inhibitors are less so.[7] AZD9291 (Osimertinib) is particularly potent in cells with the Del 19/T790M EGFR mutation.[7]

Clinical Development and Investigations

Signaling Pathways and Mechanism of Action

EGFR activation triggers several downstream signaling pathways crucial for cell growth, proliferation, survival, and migration. The two primary pathways are the RAS-RAF-MEK-MAPK pathway and the PI3K-Akt pathway.[11][12][13] Irreversible EGFR inhibitors block the initiation of these cascades by preventing the autophosphorylation of the receptor.

Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by irreversible inhibitors like this compound.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF, TGF-α EGFR EGFR Ligand->EGFR Binding & Dimerization P P EGFR->P Autophosphorylation This compound This compound (Irreversible Inhibitor) This compound->EGFR Covalent Binding (Inhibition) Grb2_Shc Grb2/Shc P->Grb2_Shc Recruitment PI3K PI3K P->PI3K Activation SOS SOS Grb2_Shc->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Cell Proliferation, Survival, Migration MAPK->Proliferation Transcription Factor Activation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Proliferation Anti-apoptotic Signals

Caption: EGFR signaling pathway and inhibition by this compound.

Experimental Protocols

The evaluation of EGFR inhibitors involves a variety of biochemical and cell-based assays. Below are generalized protocols for key experiments.

EGFR Kinase Assay (Biochemical)

This assay measures the direct inhibitory effect of a compound on the kinase activity of purified EGFR.

Objective: To determine the IC50 value of an inhibitor against EGFR.

Materials:

  • Recombinant human EGFR enzyme

  • Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)[14]

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • Test inhibitor (e.g., this compound)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[14]

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test inhibitor.

  • In a 384-well plate, add the inhibitor solution, EGFR enzyme, and substrate/ATP mixture.[14]

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.[14]

  • Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This is often done by adding a reagent that converts ADP to ATP, followed by a luciferase/luciferin reaction to generate a luminescent signal.[14]

  • The luminescence is measured using a microplate reader.

  • Data is plotted as percent inhibition versus inhibitor concentration to determine the IC50 value.

Kinase_Assay_Workflow Start Start Inhibitor_Dilution Prepare Inhibitor Serial Dilutions Start->Inhibitor_Dilution Reaction_Setup Add Inhibitor, Enzyme, and Substrate/ATP Mix to 384-well plate Inhibitor_Dilution->Reaction_Setup Incubation Incubate at RT (e.g., 60 min) Reaction_Setup->Incubation Detection Add Detection Reagent (e.g., ADP-Glo) Incubation->Detection Read_Plate Measure Luminescence Detection->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a biochemical EGFR kinase assay.

Cell-Based Phosphorylation Assay

This assay measures the inhibition of EGFR autophosphorylation in intact cells.

Objective: To assess the potency of an inhibitor on EGFR signaling within a cellular context.

Materials:

  • Cancer cell line overexpressing EGFR (e.g., A431)[1]

  • Cell culture medium and supplements

  • Test inhibitor

  • Ligand (e.g., EGF)

  • Lysis buffer

  • Antibodies for Western blotting or ELISA (anti-phospho-EGFR, anti-total-EGFR)

Procedure:

  • Seed cells in culture plates and allow them to attach.

  • Starve the cells (e.g., in serum-free medium) to reduce basal EGFR activity.

  • Treat the cells with various concentrations of the test inhibitor for a defined period.

  • Stimulate the cells with a ligand like EGF to induce EGFR phosphorylation.

  • Lyse the cells to extract proteins.

  • Quantify the levels of phosphorylated EGFR and total EGFR using Western blotting or ELISA.

  • The ratio of phospho-EGFR to total EGFR is used to determine the inhibitory effect of the compound.

Cell Proliferation/Cytotoxicity Assay

This assay determines the effect of the inhibitor on the viability and growth of cancer cells.

Objective: To measure the GI50 (concentration for 50% growth inhibition) or IC50 of an inhibitor.

Materials:

  • Cancer cell lines

  • Cell culture medium

  • Test inhibitor

  • Reagent for measuring cell viability (e.g., MTT, SRB, or CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Seed cells at a specific density in 96-well plates.

  • After cell attachment, add serial dilutions of the test inhibitor to the wells.

  • Incubate the plates for a period that allows for cell division (e.g., 72 hours).[7]

  • Add the viability reagent according to the manufacturer's instructions.

  • Measure the absorbance or luminescence, which correlates with the number of viable cells.

  • Plot the percentage of viable cells relative to untreated controls against the inhibitor concentration to calculate the GI50 or IC50.

Conclusion

This compound is an irreversible EGFR and HER2 inhibitor with demonstrated preclinical cytotoxicity against a range of cancer cell lines, particularly those of head and neck, esophageal, melanoma, and lung origin.[2] Its efficacy appears to be influenced by the KRAS mutation status, suggesting a potential biomarker for patient selection.[2] Further clinical investigations are necessary to fully elucidate its therapeutic potential in comparison to other established irreversible EGFR inhibitors. The provided experimental protocols offer a framework for the continued evaluation and characterization of this compound and other novel EGFR-targeted therapies.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allitinib
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Allitinib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.